Cuparene
Description
This compound has been reported in Perilla frutescens, Juniperus horizontalis, and other organisms with data available.
structure in first source
Properties
IUPAC Name |
1-methyl-4-[(1R)-1,2,2-trimethylcyclopentyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-12-6-8-13(9-7-12)15(4)11-5-10-14(15,2)3/h6-9H,5,10-11H2,1-4H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKPBCXNFNIJSV-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCC2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@]2(CCCC2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168762 | |
| Record name | (R)-(+)-p-(1,2,2-Trimethylcyclopentyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16982-00-6 | |
| Record name | (+)-Cuparene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16982-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cuparene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016982006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-(+)-p-(1,2,2-Trimethylcyclopentyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-p-(1,2,2-trimethylcyclopentyl)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPARENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24IR5X2B93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of Cuparene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cuparene is a naturally occurring sesquiterpenoid hydrocarbon with a characteristic woody and spicy aroma. It is found in the essential oils of various plants, including those from the Cupressaceae family, from which it derives its name. As a chiral molecule, it exists as two enantiomers, (+)-Cuparene and (-)-Cuparene. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a focus on quantitative data and the experimental methodologies used for their determination. This information is critical for researchers in fields such as natural product chemistry, pharmacology, and fragrance science, as well as for professionals involved in drug development and chemical synthesis.
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound, providing a consolidated reference for its physical and chemical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂ | [1][2][3][4][5] |
| Molecular Weight | 202.34 g/mol | [1][2][4] |
| Boiling Point | 267-269 °C at 760 mmHg[3]; 275 °C (lit.)[1][2][6][7][8][9] | [1][2][3][10][7][8][9] |
| Density | 0.937 g/mL at 20 °C (lit.) | [1][2][10][8][9] |
| Refractive Index | n20/D 1.523 (lit.) | [1][2][3][8][9] |
| Optical Rotation | [α]20/D +64±2°, neat | [1][2][8][9] |
| Flash Point | 110 °C (230 °F) - closed cup | [2][3][8][9] |
| LogP (o/w) | 6.210[3]; 5.5 (XLogP3-AA)[11] | [3][11] |
| Vapor Pressure | 0.012 mmHg @ 25.00 °C (est) | [3] |
| Kovats Retention Index | 1500 (Semi-standard non-polar) | |
| Solubility | Soluble in alcohol; Insoluble in water (0.2199 mg/L @ 25 °C est) | [3] |
| Appearance | Colorless clear liquid (est) | [3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices and established methodologies.
Boiling Point Determination (Capillary Method)
The boiling point of this compound can be determined using the capillary method, a technique suitable for small quantities of liquid.
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath)
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Heating source (e.g., Bunsen burner or hot plate)
-
Stand and clamps
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the this compound sample.
-
The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The assembly is then immersed in a heating bath (Thiele tube).
-
The heating bath is heated gently and uniformly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is then removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.[1][8][12]
Density Measurement (Oscillating U-tube Method)
The density of liquid this compound can be accurately measured using a digital density meter that employs the oscillating U-tube principle, in accordance with ASTM D4052.[4][13]
Apparatus:
-
Digital Density Meter with an oscillating U-tube
-
Thermostatic control for the measuring cell
-
Syringe or automated sampler for sample injection
Procedure:
-
The digital density meter is calibrated using two standards of known density, typically dry air and deionized water.
-
The measuring cell (the U-tube) is brought to and maintained at a constant temperature (e.g., 20 °C).
-
A small, bubble-free aliquot of the this compound sample is introduced into the U-tube.
-
The instrument measures the oscillation period of the U-tube filled with the sample.
-
The density of the sample is automatically calculated by the instrument based on the measured oscillation period and the calibration data.[5][14] The result is typically expressed in g/mL or kg/m ³.[4]
Refractive Index Measurement (Abbe Refractometer)
The refractive index of this compound, a measure of how light propagates through it, is determined using an Abbe refractometer.
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath
-
Light source (typically a sodium D-line lamp, 589 nm)
-
Dropper or pipette
Procedure:
-
The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
The temperature of the prisms is regulated to a constant temperature (e.g., 20 °C) using the circulating water bath.
-
A few drops of the this compound sample are placed on the surface of the lower prism.
-
The prisms are closed and locked.
-
The light source is positioned to illuminate the prisms.
-
While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.
-
The compensator is adjusted to eliminate any color fringe at the borderline, resulting in a sharp, single line.
-
The adjustment knob is then used to bring the borderline exactly to the center of the crosshairs.
-
The refractive index is read directly from the instrument's scale.[9][15]
Optical Rotation Measurement (Polarimetry)
As a chiral molecule, the optical rotation of this compound is measured using a polarimeter. This property is crucial for distinguishing between its enantiomers.
Apparatus:
-
Polarimeter
-
Polarimeter cell (sample tube) of a specific path length (e.g., 1 decimeter)
-
Sodium D-line lamp (589 nm) as the light source
-
Thermostatic control
Procedure:
-
The polarimeter is calibrated by measuring the optical rotation of a blank solvent (if the sample is in solution) or an empty cell (for a neat sample). This reading is set to zero.
-
The polarimeter cell is carefully filled with the neat this compound sample, ensuring no air bubbles are present in the light path.
-
The filled cell is placed in the polarimeter, and the temperature is allowed to equilibrate (e.g., 20 °C).
-
Light from the sodium lamp is passed through the sample.
-
The analyzer is rotated until the field of view, as seen through the eyepiece, appears uniformly illuminated or at a minimum intensity, depending on the instrument's design.
-
The observed angle of rotation (α) is recorded.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × d), where 'l' is the path length in decimeters and 'd' is the density of the neat liquid in g/mL.[7][16][17][18]
Flash Point Determination (Pensky-Martens Closed-Cup Method)
The flash point, the lowest temperature at which vapors of the material will ignite, is determined for this compound using a Pensky-Martens closed-cup tester, following a procedure similar to ASTM D93.[11][19]
Apparatus:
-
Pensky-Martens closed-cup flash point tester
-
Heating source
-
Stirrer
-
Ignition source (e.g., a small flame or an electric igniter)
-
Thermometer
Procedure:
-
The sample cup of the Pensky-Martens apparatus is filled with this compound to the specified level.
-
The lid is securely placed on the cup.
-
The sample is heated at a slow, constant rate while being continuously stirred.
-
At regular temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space above the liquid surface for a short, specified duration.
-
This process is repeated until a flash is observed inside the cup.
-
The temperature at which the flash occurs is recorded as the flash point of this compound.[2][6][20]
Mandatory Visualization
Caption: Experimental workflow for determining the physicochemical properties of this compound.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 6. precisionlubrication.com [precisionlubrication.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. knowledge.reagecon.com [knowledge.reagecon.com]
- 14. store.astm.org [store.astm.org]
- 15. A Complete Guide to Refractometers [uk.rs-online.com]
- 16. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 17. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 19. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 20. scimed.co.uk [scimed.co.uk]
An In-depth Technical Guide to the Structure and Stereochemistry of Cuparene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cuparene is a naturally occurring sesquiterpenoid characterized by a unique aromatic and aliphatic chemical structure. This guide provides a comprehensive overview of the core structural and stereochemical features of this compound, including its IUPAC nomenclature, chemical formula, and the properties of its stereoisomers. Detailed experimental protocols that were instrumental in the elucidation of its structure are presented, alongside a summary of its known biological activities. This document aims to serve as a technical resource for professionals in the fields of chemical research and drug development.
Core Structure and Nomenclature
This compound is a bicyclic sesquiterpene with the chemical formula C₁₅H₂₂.[1][2] Its structure consists of a p-tolyl group attached to a trimethylcyclopentyl ring. The International Union of Pure and Applied Chemistry (IUPAC) name for the naturally occurring (+)-cuparene is 1-methyl-4-[(1R)-1,2,2-trimethylcyclopentyl]benzene.[1][3]
Table 1: Chemical and Physical Properties of (+)-Cuparene
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂ | [1][2] |
| Molecular Weight | 202.34 g/mol | |
| CAS Number | 16982-00-6 | |
| Density | 0.937 g/mL at 20 °C | |
| Boiling Point | 275 °C | |
| Refractive Index | n20/D 1.523 | |
| Optical Rotation [α]20/D | +64° ± 2° (neat) |
Stereochemistry and Enantiomers
This compound possesses a single chiral center at the C1 position of the cyclopentyl ring, where the p-tolyl group is attached. This gives rise to two enantiomers: (+)-cuparene and (-)-cuparene.
-
(+)-Cuparene: This is the dextrorotatory enantiomer with an (R) configuration at the chiral center. Its full IUPAC name is (R)-1-methyl-4-(1,2,2-trimethylcyclopentyl)benzene.
-
(-)-Cuparene: This is the levorotatory enantiomer with an (S) configuration. Its full IUPAC name is (S)-1-methyl-4-(1,2,2-trimethylcyclopentyl)benzene.
The absolute configuration of the enantiomers was definitively established through enantioselective total synthesis.
Stereoisomers of this compound
Elucidation of Structure and Stereochemistry: Experimental Protocols
The determination of the intricate structure and stereochemistry of this compound has been a result of a combination of spectroscopic methods and, most decisively, total synthesis.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons of the p-tolyl group (typically in the range of 7.0-7.3 ppm), the methyl protons on the aromatic ring (around 2.3 ppm), and the aliphatic protons of the trimethylcyclopentyl ring, including the three methyl groups which would appear as singlets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the aliphatic carbons of the cyclopentyl ring, and the four methyl carbons.
Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound would show a molecular ion peak (M+) at m/z 202, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of methyl and other alkyl fragments from the cyclopentyl ring and benzylic cleavage.
Total Synthesis
The unambiguous determination of the structure and absolute stereochemistry of this compound was achieved through its total synthesis. Several synthetic routes have been developed, with enantioselective syntheses being crucial for establishing the (R) and (S) configurations of the enantiomers.
Enantioselective Synthesis of (-)-Cuparene from β-Cyclogeraniol:
One notable enantioselective synthesis of (-)-cuparene starts from β-cyclogeraniol. The key steps involve a Katsuki-Sharpless asymmetric epoxidation to introduce chirality, followed by a pinacollic rearrangement and a Robinson annulation.
Experimental Protocol Outline:
-
Asymmetric Epoxidation: β-Cyclogeraniol is subjected to a Sharpless asymmetric epoxidation to create a chiral epoxide.
-
Reagents: Titanium(IV) isopropoxide, diethyl tartrate (as a chiral ligand), and an oxidizing agent like tert-butyl hydroperoxide.
-
-
Pinacollic Rearrangement: The resulting epoxy alcohol undergoes a pinacol-type rearrangement to form a chiral ketone.
-
Robinson Annulation: The chiral ketone is then subjected to a Robinson annulation to construct the cyclopentane ring fused to the aromatic precursor.
-
Final Steps: Subsequent functional group manipulations, including methylation and aromatization, lead to the final (-)-cuparene product.
Key steps in the enantioselective synthesis of (-)-cuparene.
Biological Activities and Potential for Drug Development
This compound and its derivatives have attracted interest in the field of drug development due to their reported biological activities.
Neuroprotective Effects
Recent studies have demonstrated that certain this compound-type sesquiterpenes exhibit significant neuroprotective effects. For instance, derivatives isolated from the edible mushroom Flammulina filiformis have shown to protect human neuroblastoma SH-SY5Y cells against 6-hydroxydopamine (6-OHDA)-induced cell death. This model is commonly used to study Parkinson's disease, suggesting a potential therapeutic avenue for neurodegenerative disorders. The reported EC₅₀ values for some of these compounds are in the low micromolar range, indicating potent activity.
Antimicrobial Activity
Various this compound-type sesquiterpenes have also been reported to possess antimicrobial properties. These compounds have shown activity against a range of bacteria and fungi. While comprehensive quantitative data across a wide spectrum of microbes is still being compiled, the initial findings suggest that the this compound scaffold could be a valuable starting point for the development of new antimicrobial agents.
References
A Technical Guide to the Natural Sources and Isolation of Cuparene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of the sesquiterpene cuparene, detailing its prevalence in various plant species and fungi. It further outlines detailed methodologies for its isolation and purification, intended to serve as a valuable resource for professionals in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a naturally occurring sesquiterpenoid found in a variety of plant and fungal species. It contributes to the characteristic aroma of many essential oils and has been the subject of research for its potential biological activities. The concentration of this compound can vary significantly depending on the species, geographical location, and the part of the organism from which it is extracted.
Quantitative Data on this compound Content
The following table summarizes the quantitative data available for the presence of this compound and related sesquiterpenes in various natural sources.
| Plant/Fungus Species | Family/Order | Plant/Fungal Part | Percentage of this compound/Cuparene-type Sesquiterpenes in Essential Oil/Extract |
| Juniperus occidentalis | Cupressaceae | Heartwood | 1.5% |
| Cupressus sempervirens | Cupressaceae | Heartwood | 11-13% (this compound-type hydrocarbons) |
| Flammulina velutipes (Enokitake) | Physalacriaceae | Mycelial Culture | Not explicitly quantified, but a source of various this compound-type sesquiterpenes (enokipodins)[1][2][3][4] |
| Perilla frutescens | Lamiaceae | Leaves | Volatile oil yield of 0.08% to 0.96%, with this compound as a potential constituent[5] |
| Juniperus horizontalis | Cupressaceae | Not specified | Reported to contain this compound |
| Atlantic White Cypress (Chamaecyparis thyoides) | Cupressaceae | Not specified | A primary producer of this compound |
Isolation and Purification Methodologies
The isolation of this compound from its natural sources typically involves two primary stages: extraction of the essential oil or crude extract from the raw material, followed by chromatographic purification to isolate the this compound.
Experimental Protocol 1: Isolation of this compound from Juniperus Species
This protocol outlines a general procedure for the isolation of this compound from the berries or needles of Juniperus species, a common source of this sesquiterpene.
1. Steam Distillation of Essential Oil
-
Apparatus Setup: A Clevenger-type apparatus or a similar steam distillation unit is used.[6] The plant material (e.g., 100g of crushed juniper berries or needles) is placed in the distillation flask with water.[7]
-
Distillation Process: The water is heated to boiling, and the resulting steam passes through the plant material, carrying the volatile essential oils.[6] The steam and oil vapor mixture is then condensed. The distillation is typically carried out for a period of 3 to 6 hours.[8]
-
Collection: The condensed liquid, consisting of the essential oil and hydrosol, is collected. Due to their immiscibility, the essential oil will form a separate layer, which can be separated from the aqueous phase using a separatory funnel.[9] The collected essential oil should be dried over anhydrous sodium sulfate.
2. Fractional Distillation (Optional)
-
To enrich the this compound content, the crude essential oil can be subjected to fractional distillation under reduced pressure.[10] This process separates compounds based on their boiling points. This compound has a boiling point of approximately 275 °C at atmospheric pressure.[11] Vacuum distillation is preferred to prevent the degradation of thermolabile compounds.[10]
3. Chromatographic Purification
-
Column Chromatography: The essential oil or the enriched fraction is subjected to column chromatography for the final purification of this compound.
-
Stationary Phase: Silica gel is a commonly used stationary phase.
-
Mobile Phase: A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is typically employed. The separation is monitored by thin-layer chromatography (TLC).
-
-
Gas Chromatography (GC): The purity of the isolated this compound is confirmed using gas chromatography.[12][13] A non-polar capillary column is suitable for this analysis. The retention time of the isolated compound is compared with that of a this compound standard.
Experimental Protocol 2: Isolation of this compound-type Sesquiterpenes from Flammulina velutipes
This protocol is adapted from the methodology used to isolate enokipodins, which are this compound-type sesquiterpenes, from the mycelial culture of the fungus Flammulina velutipes.[1][2][3]
1. Fungal Culture and Extraction
-
Cultivation: The mycelia of Flammulina velutipes are cultured in a suitable liquid medium (e.g., malt peptone broth) under stationary conditions at 25 °C for an extended period (e.g., 45 days).[1]
-
Extraction: The culture medium is separated from the mycelia and extracted with an organic solvent such as ethyl acetate. The organic extract is then concentrated under reduced pressure.
2. Chromatographic Purification
-
Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a stepwise gradient of n-hexane and ethyl acetate.
-
Preparative TLC: Fractions containing the desired compounds are further purified by preparative thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane-ethyl acetate).
-
HPLC: Final purification can be achieved using high-performance liquid chromatography (HPLC) on a reversed-phase column with a mobile phase such as methanol-water.
Biosynthesis of this compound
The biosynthesis of this compound, like other sesquiterpenes, follows the mevalonate pathway. The key precursor is farnesyl pyrophosphate (FPP), which undergoes a series of cyclization reactions catalyzed by terpene synthases.
Caption: Biosynthetic pathway of this compound from Acetyl-CoA.
This guide provides a foundational understanding for researchers and professionals working with this compound. The detailed protocols offer a starting point for the isolation and purification of this sesquiterpene from its natural sources, enabling further investigation into its chemical properties and potential applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antimicrobial this compound-type sesquiterpenes, enokipodins C and D, from a mycelial culture of Flammulina velutipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Research on effects of chemotype and components of Perilla frutescens leaf volatile oil I: different phenological periods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 7. oilextech.com [oilextech.com]
- 8. Essential Oil from Ether-Containing Plants of Juniper (Juniperus) and Spruce (Picea) Leaves by Distillation [scirp.org]
- 9. biotechjournal.in [biotechjournal.in]
- 10. Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.muohio.edu [chemistry.muohio.edu]
- 12. greyhoundchrom.com [greyhoundchrom.com]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Cuparene Derivatives and Their Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cuparene-type sesquiterpenoids are a significant class of natural products characterized by a unique bicyclic skeleton containing a cyclopentane ring fused to a substituted benzene ring. These compounds are predominantly found in fungi, particularly of the Flammulina genus, as well as in some liverworts and higher plants. Exhibiting a wide array of biological activities, including neuroprotective, antimicrobial, cytotoxic, and anti-inflammatory effects, this compound derivatives have emerged as promising scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, their biosynthetic pathway, detailed experimental protocols for their isolation and structure elucidation, and a summary of their biological activities supported by quantitative data.
Natural Occurrence of this compound Derivatives
This compound and its derivatives are biosynthesized by a variety of organisms, with fungi being a particularly rich source. The edible mushroom Flammulina velutipes is a well-documented producer of a series of highly oxygenated this compound-type sesquiterpenes known as enokipodins.[1][2][3] Other fungal species, such as those belonging to the genus Aspergillus, have also been reported to produce this compound derivatives.[2] In the plant kingdom, this compound has been identified in species like Perilla frutescens and Juniperus horizontalis.[4] Liverworts are another notable source of these sesquiterpenoids.
Table 1: Selected this compound Derivatives and Their Natural Sources
| Derivative Name | Natural Source | Reference(s) |
| This compound | Perilla frutescens, Juniperus horizontalis | [4] |
| Enokipodin A | Flammulina velutipes | [1] |
| Enokipodin B | Flammulina velutipes | [1] |
| Enokipodin C | Flammulina velutipes | [1][3] |
| Enokipodin D | Flammulina velutipes | [1][3] |
| Flamvelutpenoid A-D | Flammulina velutipes | [5] |
| Flammulinol A | Flammulina velutipes | [6] |
Biosynthesis of this compound Derivatives
The biosynthesis of this compound derivatives, like all sesquiterpenoids, originates from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which provide the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the C15 precursor, farnesyl pyrophosphate (FPP).
The cyclization of FPP to the characteristic this compound skeleton is a key step catalyzed by a specific terpene synthase, often referred to as a this compound synthase. This enzymatic reaction proceeds through a series of carbocationic intermediates, initiating with the ionization of FPP to a farnesyl cation. A subsequent intramolecular cyclization leads to the formation of the bicyclic this compound core. The exact mechanism and intermediates can vary slightly depending on the specific enzyme and organism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial this compound-type sesquiterpenes, enokipodins C and D, from a mycelial culture of Flammulina velutipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Data of Cuparene: An In-Depth Technical Guide
Introduction
Cuparene is a naturally occurring sesquiterpenoid hydrocarbon with the chemical formula C₁₅H₂₂. It is characterized by a cyclopentane ring fused to a substituted benzene ring. Found in a variety of essential oils, this compound and its derivatives are of interest to researchers in the fields of natural product chemistry, organic synthesis, and fragrance science. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data presented in a clear, tabular format are included to aid researchers, scientists, and drug development professionals in the identification and characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Data Presentation
The mass spectrum of α-cuparene is characterized by a molecular ion peak and several fragment ions. The data presented below is a compilation from various sources.
| m/z | Relative Intensity (%) | Assignment |
| 202 | 25 | [M]⁺ (Molecular Ion) |
| 187 | 15 | [M - CH₃]⁺ |
| 159 | 20 | [M - C₃H₇]⁺ |
| 145 | 40 | [M - C₄H₉]⁺ |
| 132 | 100 | [C₁₀H₁₂]⁺ (Base Peak) |
| 131 | 95 | [C₁₀H₁₁]⁺ |
| 119 | 30 | [C₉H₁₁]⁺ |
| 105 | 50 | [C₈H₉]⁺ |
| 91 | 45 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent, such as dichloromethane or hexane, is prepared.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp to 250 °C at a rate of 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
-
GC-MS Experimental Workflow for this compound Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons and their neighboring environments.
Data Presentation
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.08 | d | 8.0 | 2H | Ar-H |
| 6.95 | d | 8.0 | 2H | Ar-H |
| 2.29 | s | - | 3H | Ar-CH₃ |
| 1.80 - 1.60 | m | - | 4H | -CH₂-CH₂- |
| 1.25 | s | - | 3H | C(CH₃) |
| 0.95 | s | - | 3H | C(CH₃)₂ |
| 0.65 | s | - | 3H | C(CH₃)₂ |
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the number of different types of carbon atoms in the molecule.
Data Presentation
| Chemical Shift (δ, ppm) | Assignment |
| 145.5 | Ar-C (quaternary) |
| 135.0 | Ar-C (quaternary) |
| 128.8 | Ar-CH |
| 126.5 | Ar-CH |
| 49.0 | C (quaternary) |
| 42.0 | C (quaternary) |
| 38.5 | -CH₂- |
| 24.5 | -CH₂- |
| 29.0 | C(CH₃)₂ |
| 25.0 | C(CH₃)₂ |
| 21.0 | Ar-CH₃ |
| 20.5 | C(CH₃) |
Experimental Protocols
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
NMR Experimental and Data Processing Workflow.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Data Presentation
The IR spectrum of this compound shows characteristic absorptions for aromatic C-H, aliphatic C-H, and aromatic C=C bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 - 3010 | Medium | Aromatic C-H stretch |
| 2960 - 2850 | Strong | Aliphatic C-H stretch |
| 1610, 1515 | Medium | Aromatic C=C stretch |
| 1465, 1380 | Medium | C-H bend (methyl and methylene) |
| 815 | Strong | p-Disubstituted benzene C-H out-of-plane bend |
Experimental Protocols
-
Sample Preparation: A thin film of neat liquid this compound is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a dilute solution in a solvent like carbon tetrachloride (CCl₄) can be used.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.
-
FTIR Spectroscopy Experimental Workflow.
The Biological Activity of Cuparene-Containing Essential Oils: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cuparene, a bicyclic sesquiterpene hydrocarbon, and its derivatives are significant constituents of various essential oils, notably from plants of the Cupressaceae family and certain fungi. These compounds have garnered considerable interest in the scientific community for their diverse biological activities. This technical guide provides an in-depth overview of the current state of research on the biological activities of this compound-containing essential oils, with a focus on their antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to aid in future research and drug development endeavors.
Antioxidant Activity
The antioxidant potential of essential oils is a key area of investigation, with implications for preventing oxidative stress-related diseases. While specific data on isolated this compound is limited, essential oils containing this compound derivatives have demonstrated notable antioxidant effects.
Quantitative Data for Antioxidant Activity
| Essential Oil/Compound | Assay | IC50 / EC50 Value | Reference Compound | IC50 of Reference |
| Cupressus arizonica fruit oil | DPPH | > 100 µg/mL | Quercetin | ~5 µg/mL |
| Cupressus arizonica leaf oil | DPPH | > 100 µg/mL | Quercetin | ~5 µg/mL |
| Enokipodins B and D | DPPH scavenging | Moderate activity | Not specified | Not specified |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of essential oils.
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the concentration and activity of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample Preparation: The essential oil is dissolved in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well microplate or a cuvette, a fixed volume of the DPPH working solution is mixed with various concentrations of the essential oil sample. A control containing the solvent and DPPH solution, and a blank containing the solvent and the sample (without DPPH) are also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader or a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Experimental Workflow: DPPH Assay
DPPH Assay Workflow
Antimicrobial Activity
This compound-type sesquiterpenes have demonstrated notable activity against various microorganisms, particularly Gram-positive bacteria and some fungi.
Quantitative Data for Antimicrobial Activity
| Compound/Essential Oil | Microorganism | MIC (Minimum Inhibitory Concentration) |
| Enokipodins A, B, C, D | Bacillus subtilis | >100 µM[1] |
| Enokipodins A, B, C, D | Staphylococcus aureus | >100 µM[1] |
| Enokipodins A, B, C, D | Escherichia coli | Inactive[2] |
| Enokipodins A, B, C, D | Cladosporium herbarum | Active[2][3] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to the final inoculum density required for the assay.
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the essential oil is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control well (medium and inoculum without the antimicrobial agent) and a negative control well (medium only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth. The results can also be read using a microplate reader.
Experimental Workflow: Broth Microdilution for MIC
Broth Microdilution Workflow
Anti-inflammatory Activity
This compound has been reported to exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Signaling Pathway: NF-κB Inhibition by this compound
This compound is suggested to reduce inflammation by suppressing the NF-κB signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
NF-κB Inhibition by this compound
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to assess the anti-inflammatory activity of test compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema formation. The ability of a compound to reduce this edema indicates its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping and Administration: Animals are divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the essential oil or compound. The substances are usually administered orally or intraperitoneally.
-
Induction of Edema: After a specific time following treatment (e.g., 30-60 minutes), a solution of carrageenan (e.g., 1% in saline) is injected into the subplantar tissue of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema and Inhibition: The percentage of edema is calculated for each animal, and the percentage of inhibition of edema by the test substance is determined by comparing the treated groups with the control group.
Cytotoxic Activity
This compound-type sesquiterpenes have shown cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.
Quantitative Data for Cytotoxic Activity
| Compound | Cell Line | IC50 Value |
| Enokipodins B and D | HepG2 (liver cancer) | Moderate activity[4] |
| Enokipodins B and D | MCF-7 (breast cancer) | Moderate activity[4] |
| Enokipodins B and D | A549 (lung cancer) | Moderate activity[4] |
| Enokipodins B and D | SGC7901 (gastric cancer) | Moderate activity[4] |
| Laur-2-ene-3,12-diol | KB, HepG2, MCF-7 | Not specified |
| This compound-3,12-diol | KB, HepG2, MCF-7 | Not specified |
Signaling Pathway: Apoptosis Induction
The cytotoxic effects of many natural compounds are mediated through the induction of apoptosis, or programmed cell death. This process involves a cascade of events regulated by Bcl-2 family proteins and executed by caspases.
Generalized Apoptosis Pathway
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the essential oil or compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control is also included.
-
MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.
-
Incubation: The plate is incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals.
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculation of Cell Viability and IC50: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Conclusion
Essential oils containing this compound and its derivatives represent a promising source of bioactive compounds with potential applications in the pharmaceutical and nutraceutical industries. The available data indicate their involvement in antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities. However, a significant portion of the current research focuses on the essential oils as a whole or on specific this compound derivatives other than the parent compound. To fully unlock the therapeutic potential of this compound, further studies are warranted to isolate and characterize the biological activities and mechanisms of action of pure this compound. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate such future investigations, contributing to a more comprehensive understanding of this important class of natural products.
References
Potential Therapeutic Applications of Cuparene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cuparene, a naturally occurring sesquiterpenoid found in a variety of aromatic plants, has emerged as a molecule of significant interest in pharmaceutical research. Characterized by its unique bicyclic structure, this compound and its derivatives have demonstrated a spectrum of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective effects. This technical guide provides an in-depth overview of the current state of research into the therapeutic potential of this compound, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
This compound is a volatile organic compound belonging to the class of sesquiterpenes, which are fifteen-carbon isoprenoids. It is a constituent of the essential oils of numerous plants, including those from the Cupressaceae and Juniperus genera. The growing body of scientific evidence suggests that this compound and its structural analogs possess promising pharmacological properties, making them attractive scaffolds for the development of new drugs. This document synthesizes the available preclinical data on the potential therapeutic applications of this compound, providing a foundation for future research and development efforts.
Cytotoxic Activity and Anticancer Potential
Several studies have investigated the cytotoxic effects of this compound-type sesquiterpenes and essential oils rich in this compound against various cancer cell lines. The data suggests a potential role for these compounds as anticancer agents.
Quantitative Cytotoxicity Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound-related compounds against different human cancer cell lines.
| Compound/Essential Oil | Cancer Cell Line | IC50 (µg/mL) | Citation |
| This compound-3,12-diol | KB (nasopharyngeal carcinoma) | 0.213 | [1] |
| Laur-2-ene-3,12-diol | KB (nasopharyngeal carcinoma) | 0.171 | [1] |
| Laur-2-ene-3,12-diol | MCF-7 (breast adenocarcinoma) | 0.184 | [1] |
| Cupressus sempervirens Essential Oil | NB4 (promyelocytic leukemia) | 333.79 | [2][3] |
| Cupressus sempervirens Essential Oil | HL-60 (promyelocytic leukemia) | 365.41 | [2][3] |
| Cupressus sempervirens Essential Oil | EACC (Ehrlich ascites carcinoma) | 372.43 | [2][3] |
| Cupressus sempervirens 'Stricta' Essential Oil | HepG-2 (hepatocellular carcinoma) | 4.44 | [4] |
| Cupressus sempervirens 'Stricta' Essential Oil | HCT-116 (colorectal carcinoma) | 6.29 | [4] |
| Cupressus sempervirens 'Stricta' Essential Oil | A-549 (lung carcinoma) | 6.71 | [4] |
| Cupressus sempervirens 'Stricta' Essential Oil | MCF-7 (breast adenocarcinoma) | 7.20 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of this compound and its derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance of the solution is quantified, which is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound derivative) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for MTT cytotoxicity assay.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound and related sesquiterpenes have been investigated in various in vitro and in vivo models. These compounds appear to modulate key inflammatory pathways.
Quantitative Anti-inflammatory Data
The following table presents quantitative data on the anti-inflammatory effects of this compound-containing essential oils and related compounds.
| Compound/Essential Oil | Model | Dose | Inhibition of Edema (%) | Citation |
| Cupressuflavone | Carrageenan-induced paw edema (rat) | 40 mg/kg | 55 | [5] |
| Cupressuflavone | Carrageenan-induced paw edema (rat) | 80 mg/kg | 60 | [5] |
| Cupressuflavone | Carrageenan-induced paw edema (rat) | 160 mg/kg | 64 | [5] |
Experimental Protocol: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Methodology:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound (e.g., this compound derivative) or vehicle is administered orally or intraperitoneally at a specific time before carrageenan injection.
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw.
-
Paw Volume Measurement: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.
Caption: Carrageenan-induced paw edema workflow.
Implicated Signaling Pathways
The anti-inflammatory effects of sesquiterpenes similar to this compound, such as β-caryophyllene, are often mediated through the inhibition of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]
NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Some sesquiterpenes are thought to inhibit this pathway by preventing the degradation of IκB.
MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are involved in a variety of cellular processes, including inflammation. Activation of these kinases by inflammatory stimuli leads to the phosphorylation and activation of downstream transcription factors, which in turn promote the expression of inflammatory mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. notulaebotanicae.ro [notulaebotanicae.ro]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the Bioactive Efficacy of Cupressus sempervirens ‘Stricta’ Essential Oil: Composition, In Vitro Activities, and In Silico Analyses [mdpi.com]
- 5. A Mechanistic Review on the Anti-inflammatory Effects of β-caryophyllene | Bentham Science [benthamscience.com]
- 6. researchgate.net [researchgate.net]
Review of Cuparene and its Analogues in Medicinal Chemistry: A Field with Untapped Potential
For Researchers, Scientists, and Drug Development Professionals
The sesquiterpenoid cuparene, a naturally occurring hydrocarbon, and its structural analogues have emerged as a compelling yet underexplored scaffold in the field of medicinal chemistry. Characterized by a unique trimethylcyclopentyl moiety attached to a benzene ring, this structural framework presents a promising starting point for the development of novel therapeutic agents. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of in-depth research into the synthesis and biological evaluation of a diverse range of this compound analogues. While the parent compound has been isolated from various natural sources, its journey into the realm of medicinal chemistry, through systematic structural modification and biological screening, appears to be in its nascent stages.
This technical guide aims to synthesize the currently available information on this compound and its derivatives, highlighting the limited yet intriguing findings and underscoring the vast, untapped potential that this chemical class holds for drug discovery. Due to the limited specific data on this compound analogues, this review will also draw parallels from the broader class of sesquiterpenoids to infer potential avenues for future research.
The this compound Core: A Foundation for Discovery
This compound is a sesquiterpenoid hydrocarbon with the chemical formula C15H22. Its structure features a distinctive 1,2,2-trimethylcyclopentyl group bonded to a toluene ring. This unique arrangement of a compact, sterically hindered aliphatic ring system and an aromatic moiety provides a three-dimensional architecture that is ripe for chemical exploration.
Synthesis of the this compound Scaffold
While the synthesis of the parent this compound molecule has been achieved, the literature is largely silent on the systematic synthesis of a library of its analogues for medicinal chemistry purposes. One notable report details the isolation of a novel brominated this compound-derived sesquiterpene ether, 8,10-dibromo-3,7-epoxy-laur-13-ol, from the red alga Laurencia sp.[1]. The structural elucidation of this natural product provides insights into potential modifications of the this compound core, such as halogenation and etherification, which could be explored in a medicinal chemistry context to modulate biological activity.
The photomediated asymmetric synthesis of (-)-cuparene has also been reported, offering a potential route for accessing chiral analogues[2]. This is particularly relevant as stereochemistry often plays a crucial role in the biological activity and selectivity of drug candidates.
Biological Activities: A Glimpse into Potential Applications
Direct evidence for the biological activities of a wide array of this compound analogues is limited. However, the broader class of sesquiterpenoids, to which this compound belongs, is well-known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This suggests that the this compound scaffold could serve as a valuable template for the design of new agents targeting these therapeutic areas.
Anticancer Potential
While no specific studies on the anticancer activity of a series of this compound analogues were found in the reviewed literature, the cytotoxicity of various other sesquiterpenoids and related compounds has been extensively investigated. For instance, norbornene-based derivatives, which share some structural similarities with the bicyclic systems that can be conceptually derived from the this compound framework, have shown promising antitumoral efficacy[3]. The evaluation of synthetic compounds against various cancer cell lines, such as HeLa, Hep-G2, MCF7, and Lu-1, is a common practice to determine their cytotoxic potential, often reported as IC50 values[4]. Future research could involve the synthesis of this compound analogues and their screening against a panel of cancer cell lines to explore their potential as anticancer agents.
Antimicrobial and Anti-inflammatory Properties
The investigation of natural and synthetic compounds for antimicrobial and anti-inflammatory activities is a cornerstone of drug discovery[5][6][7][8]. The structural features of this compound, including its lipophilic nature, suggest that its analogues could possess antimicrobial properties by interacting with microbial cell membranes. Similarly, the anti-inflammatory potential of sesquiterpenoids is well-documented, often involving the modulation of key inflammatory pathways. Although no specific data on the antimicrobial or anti-inflammatory activity of a series of this compound analogues was found, this remains a promising and unexplored avenue for research. The synthesis and evaluation of this compound derivatives against a panel of bacterial and fungal strains, as well as in cellular models of inflammation, are warranted.
Structure-Activity Relationships (SAR) and Future Directions
The development of a clear structure-activity relationship (SAR) for this compound analogues is contingent on the synthesis and biological testing of a diverse library of compounds. Key structural modifications to explore could include:
-
Aromatic Ring Substitution: Introduction of various substituents (e.g., halogens, hydroxyl, nitro, amino groups) on the benzene ring to modulate electronic properties and potential interactions with biological targets.
-
Aliphatic Ring Modification: Alteration of the substitution pattern on the cyclopentyl ring, including changes to the number and position of methyl groups, and the introduction of other functional groups.
-
Linker Modification: If the core is to be used as a scaffold, varying the point of attachment and the nature of any linkers to other pharmacophores.
A systematic approach to SAR would enable the identification of key structural features responsible for any observed biological activity and guide the design of more potent and selective analogues.
Experimental Protocols: A Call for Future Research
A critical component of any medicinal chemistry campaign is the detailed documentation of experimental protocols. For the future study of this compound and its analogues, this would entail:
-
General Synthetic Methodologies: Detailed procedures for the synthesis of the this compound scaffold and its subsequent functionalization. This would include reaction conditions, purification methods, and characterization of all new compounds using techniques such as NMR, mass spectrometry, and elemental analysis.
-
Biological Assays: Standardized protocols for evaluating the biological activity of the synthesized compounds. For example:
-
Anticancer Activity: Protocols for cell culture, cytotoxicity assays (e.g., MTT, SRB assays) to determine IC50 values against a panel of human cancer cell lines, and potentially mechanistic studies such as cell cycle analysis or apoptosis assays.
-
Antimicrobial Activity: Protocols for determining the Minimum Inhibitory Concentration (MIC) against a range of pathogenic bacteria and fungi using methods like broth microdilution.
-
Anti-inflammatory Activity: Protocols for in vitro assays to measure the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins) in cell-based models (e.g., LPS-stimulated macrophages).
-
Visualizing the Path Forward: A Hypothetical Workflow
To guide future research in this area, a logical workflow can be envisioned. This workflow would start with the synthesis of a library of this compound analogues, followed by a cascade of biological screening and lead optimization.
Figure 1. A proposed experimental workflow for the medicinal chemistry exploration of this compound analogues.
Conclusion
The medicinal chemistry of this compound and its analogues represents a largely uncharted territory with significant potential for the discovery of novel therapeutic agents. The unique structural features of the this compound core provide a solid foundation for the design of new molecules with diverse biological activities. The current lack of extensive research in this area presents a clear opportunity for medicinal chemists to make a substantial impact. A systematic approach involving the synthesis of a diverse library of analogues, followed by comprehensive biological evaluation and SAR studies, is essential to unlock the therapeutic potential of this fascinating class of sesquiterpenoids. The insights gained from such studies could pave the way for the development of new drugs to address unmet medical needs in areas such as oncology, infectious diseases, and inflammatory disorders. The scientific community is encouraged to direct its efforts towards this promising, yet underexplored, frontier of medicinal chemistry.
References
- 1. A novel brominated this compound-derived sesquiterpene ether from the red alga Laurencia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. hilarispublisher.com [hilarispublisher.com]
Methodological & Application
Enantioselective Synthesis of (+)-Cuparene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Cuparene is a sesquiterpene natural product characterized by a cyclopentane ring bearing two adjacent quaternary carbon centers, one of which is a stereocenter. Its unique structural features and the challenge associated with the construction of the sterically congested quaternary stereocenter have made it a popular target for asymmetric synthesis. This document provides detailed application notes and protocols for the enantioselective synthesis of (+)-cuparene, focusing on a robust and efficient palladium-catalyzed asymmetric conjugate addition as the key stereochemistry-determining step.
Introduction
The enantioselective synthesis of complex molecules with high stereochemical control is a cornerstone of modern organic chemistry and drug development. (+)-Cuparene, a member of the cuparene family of sesquiterpenoids, presents a significant synthetic challenge due to the presence of a sterically hindered quaternary stereocenter. Various strategies have been developed to address this challenge, including chiral auxiliary-mediated approaches, enzymatic resolutions, and catalytic asymmetric methods. Among these, catalytic asymmetric conjugate addition has emerged as a powerful and atom-economical strategy for the construction of the chiral quaternary center.
This application note details a highly effective method for the synthesis of (+)-cuparene, commencing with the palladium-catalyzed asymmetric 1,4-addition of a tolylboronic acid to a cyclic enone to establish the key quaternary stereocenter. The resulting intermediate, (+)-α-cuparenone, is then converted to the target molecule, (+)-cuparene.
Key Methodologies
The highlighted synthetic route to (+)-cuparene involves two main stages:
-
Palladium-Catalyzed Asymmetric Conjugate Addition: This crucial step establishes the chiral quaternary stereocenter. A chiral palladium complex catalyzes the 1,4-addition of 4-methylphenylboronic acid to 3-methyl-2-cyclopentenone, yielding (+)-α-cuparenone with high enantioselectivity.[1]
-
Conversion of (+)-α-Cuparenone to (+)-Cuparene: The ketone functionality of (+)-α-cuparenone is transformed into a methylene group to afford the final product, (+)-cuparene. This is typically achieved through a two-step sequence involving olefination followed by reduction.
Synthetic Workflow
Caption: Overall synthetic workflow for the enantioselective synthesis of (+)-cuparene.
Data Presentation
Table 1: Quantitative Data for the Enantioselective Synthesis of (+)-Cuparene
| Step | Reactants | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee%) |
| 1. Asymmetric Conjugate Addition[1] | 3-Methyl-2-cyclopentenone, 4-Methylphenylboronic acid | (+)-α-Cuparenone | Pd(II)-PyOx (pyridine oxazoline) complex | ~56 (overall for 2 steps from enone) | up to 90% |
| 2. Wittig Reaction | (+)-α-Cuparenone | Exo-methylene intermediate | Methyltriphenylphosphonium bromide, n-BuLi | High | N/A |
| 3. Hydrogenation | Exo-methylene intermediate | (+)-Cuparene | H₂, Pd/C | High | Maintained from step 1 |
| Overall | 3-Methyl-2-cyclopentenone | (+)-Cuparene | ~35 (in 3 steps) [1] | up to 90% |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Asymmetric Conjugate Addition to Synthesize (+)-α-Cuparenone
This protocol is based on the catalytic enantioselective addition of an arylboronic acid to an enone.[1]
Materials:
-
3-Methyl-2-cyclopentenone
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Chiral Pyridine-Oxazoline (PyOx) ligand
-
Solvent (e.g., anhydrous dioxane)
-
Base (e.g., potassium carbonate)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (5 mol%) and the chiral PyOx ligand (6 mol%).
-
Add anhydrous dioxane and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
To this solution, add 3-methyl-2-cyclopentenone (1.0 equiv), 4-methylphenylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).
-
Heat the reaction mixture at the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (+)-α-cuparenone.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.
Protocol 2: Conversion of (+)-α-Cuparenone to (+)-Cuparene
This two-step protocol involves a Wittig olefination followed by hydrogenation.
Step 2a: Wittig Reaction
Materials:
-
(+)-α-Cuparenone
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF.
-
Cool the suspension to 0 °C and add n-BuLi (1.1 equiv) dropwise. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add a solution of (+)-α-cuparenone (1.0 equiv) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the exo-methylene intermediate.
Step 2b: Hydrogenation
Materials:
-
Exo-methylene intermediate from Step 2a
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., ethanol or ethyl acetate)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the exo-methylene intermediate (1.0 equiv) in ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by GC-MS or NMR).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain (+)-cuparene. Further purification can be performed by column chromatography if necessary.
Logical Relationships in Asymmetric Catalysis
Caption: Logical diagram illustrating the principle of enantioselection in the key catalytic step.
Conclusion
The enantioselective synthesis of (+)-cuparene has been successfully achieved through a strategy centered on a palladium-catalyzed asymmetric conjugate addition. This method provides high enantioselectivity in the formation of the critical quaternary stereocenter. The detailed protocols provided herein offer a reproducible and efficient pathway for researchers in synthetic chemistry and drug development to access this challenging natural product. The modularity of this approach may also allow for the synthesis of various this compound analogues for further biological evaluation.
References
Application Notes and Protocols for the Total Synthesis of Cuparene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cuparene is a naturally occurring sesquiterpene characterized by a cyclopentane ring bearing a gem-dimethyl group and a p-tolyl substituent, creating a challenging quaternary benzylic stereocenter. Its unique structure and the presence of this sterically hindered quaternary carbon have made it a popular target for total synthesis, serving as a benchmark for new synthetic methodologies. This document provides detailed application notes and protocols for three distinct total syntheses of this compound from commercially available starting materials. The selected routes highlight different strategic approaches to the construction of the core this compound skeleton.
I. Enantioselective Synthesis of (-)-Cuparene from β-Cyclogeraniol
This enantioselective synthesis provides access to the levorotatory enantiomer of this compound, (-)-cuparene, starting from the readily available chiral synthon, β-cyclogeraniol. The key transformations in this route include a Sharpless asymmetric epoxidation to establish the stereochemistry, followed by a pinacollic rearrangement and a Robinson annulation. This synthesis achieves an overall yield of 47%.[1][2]
Logical Relationship of Synthetic Pathway
Caption: Enantioselective synthesis of (-)-cuparene.
Experimental Protocols
1. Sharpless Asymmetric Epoxidation of β-Cyclogeraniol:
-
To a solution of L-(+)-diethyl tartrate (DET) and titanium(IV) isopropoxide in dry dichloromethane at -20 °C, add a solution of β-cyclogeraniol in dichloromethane.
-
Cool the mixture to -78 °C and add a solution of tert-butyl hydroperoxide in toluene dropwise.
-
Stir the reaction mixture at -20 °C for the specified time, monitoring by TLC.
-
Upon completion, quench the reaction with water and warm to room temperature.
-
Filter the mixture through Celite, and extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the (1S,2S)-epoxy alcohol.
2. Pinacol Rearrangement:
-
To a solution of the silylated epoxy alcohol in dry dichloromethane at -78 °C, add a solution of tin(IV) chloride in dichloromethane dropwise.
-
Stir the mixture at -78 °C until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the β-(silyloxy) ketone.
3. Robinson Annulation (Michael Addition and Aldol Condensation):
-
To a solution of lithium diisopropylamide (LDA) in dry THF at -78 °C, add a solution of the β-(silyloxy) ketone in THF.
-
After stirring, add 3-trimethylsilyl-3-buten-2-one and allow the reaction to warm to room temperature.
-
Quench with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Dry the combined organic extracts, concentrate, and purify to give the Michael adduct.
-
Treat the adduct with aqueous potassium hydroxide in methanol and heat to reflux to effect desilylation and intramolecular aldol condensation, affording the enone.
4. Final Steps:
-
The enone is then methylated at the α-position using LDA and methyl iodide.
-
The final step is a Wolff-Kishner reduction of the ketone to furnish (-)-cuparene.
II. Racemic Synthesis of (±)-Cuparene from 2-Methylcyclopentanone and 3-Bromotoluene
This concise synthesis produces a racemic mixture of this compound. The key steps involve the formation of the quaternary carbon center through a Grignard reaction followed by a Reetz alkylation.[3]
Logical Relationship of Synthetic Pathway
Caption: Racemic synthesis of (±)-cuparene.
Experimental Protocols
1. Grignard Reaction and Dehydration:
-
Prepare the Grignard reagent from 3-bromotoluene and magnesium turnings in dry diethyl ether.
-
To this solution, add 2-methylcyclopentanone dropwise at a controlled rate.
-
Stir the reaction for 24 hours, then quench with wet ether and extract with dichloromethane.
-
The crude tertiary alcohol is then dehydrated without purification by refluxing in toluene with p-toluenesulfonic acid to yield (4-methylphenyl)-2-methylcyclopentene.[3]
2. Epoxidation and Ring Opening:
-
The alkene is epoxidized using m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to give the corresponding epoxide.[3]
-
The epoxide is then treated with trimethylaluminum in hexane to yield 2-(4-methylphenyl)-1,2-dimethylcyclopentanol.[3]
3. Reetz Alkylation:
-
To a solution of dimethylzinc in dichloromethane, add titanium tetrachloride.
-
To this "Reetz reagent," add a solution of the tertiary alcohol in dichloromethane.
-
After stirring for 24 hours, the reaction is quenched with water, and the product is extracted to give (±)-cuparene.[3]
III. Racemic Synthesis of (±)-Cuparene via [4+2] Cycloaddition
This short synthesis of racemic this compound utilizes a Lewis acid-promoted [4+2] cycloaddition as the key step to construct the carbon skeleton.[4]
Logical Relationship of Synthetic Pathway
Caption: Racemic synthesis of (±)-cuparene via cycloaddition.
Experimental Protocols
1. Lewis Acid-Promoted [4+2] Cycloaddition:
-
To a solution of m-tolylthiomethyl chloride and 1,2-dimethylcyclopentene in a suitable solvent, add a Lewis acid such as tin(IV) chloride at low temperature.
-
Stir the reaction mixture until the starting materials are consumed.
-
Quench the reaction and extract the cycloadduct.
2. Desulfurization:
-
The resulting cycloadduct is then desulfurized using Raney nickel in a suitable solvent like ethanol to afford (±)-cuparene.
Quantitative Data Summary
| Synthesis Route | Starting Material(s) | Key Reactions | Overall Yield | Enantioselectivity | Reference |
| I | β-Cyclogeraniol | Sharpless Epoxidation, Pinacol Rearrangement, Robinson Annulation | 47% | Enantioselective for (-)-Cuparene | [1],[2] |
| II | 2-Methylcyclopentanone, 3-Bromotoluene | Grignard Reaction, Reetz Alkylation | Not explicitly stated in abstract | Racemic | [3] |
| III | m-Tolylthiomethyl chloride, 1,2-Dimethylcyclopentene | [4+2] Cycloaddition, Desulfurization | Not explicitly stated in abstract | Racemic | [4] |
Disclaimer: The provided protocols are summaries of published synthetic routes and should be adapted and optimized with appropriate safety precautions in a laboratory setting. The yields and reaction conditions are based on the cited literature and may vary.
References
Application Notes and Protocols: Utilizing Cuparene as a Versatile Scaffold for the Synthesis of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel chemical entities with therapeutic potential is a cornerstone of drug discovery. Natural products and their derivatives have historically served as a rich source of inspiration for medicinal chemists. Cuparene, a sesquiterpene with a unique bicyclic structure, presents a promising yet underexplored scaffold for the development of new bioactive molecules. Its rigid framework and modifiable aromatic ring offer opportunities for the synthesis of diverse compound libraries with potential applications in various therapeutic areas. This document provides a hypothetical framework and detailed protocols for the utilization of the this compound scaffold in the synthesis and evaluation of novel compounds targeting inflammatory pathways. While the specific compounds and biological data presented herein are hypothetical, the methodologies and workflows are designed to serve as a practical guide for researchers venturing into the exploration of the this compound chemotype.
Introduction: The Rationale for Employing the this compound Scaffold
The this compound core, characterized by a 1,2,2-trimethyl-3-phenylcyclopentane skeleton, offers several advantageous features as a starting point for medicinal chemistry campaigns:
-
Structural Rigidity: The cyclopentane ring provides a conformationally restricted framework, which can lead to higher binding affinity and selectivity for biological targets.
-
Three-Dimensional Complexity: The stereochemically rich structure of this compound allows for the exploration of three-dimensional chemical space, a key aspect in modern drug design to enhance target engagement and improve physicochemical properties.
-
Synthetic Tractability: The aromatic ring of this compound is amenable to a wide range of well-established chemical transformations, allowing for the introduction of diverse functional groups to probe structure-activity relationships (SAR). Modifications to the cyclopentane ring are also feasible, offering further avenues for structural diversification.
This application note outlines a hypothetical drug discovery workflow commencing with the this compound scaffold to develop novel inhibitors of the NF-κB signaling pathway, a critical regulator of inflammation.
Hypothetical Target and Signaling Pathway: Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response and is implicated in the pathophysiology of numerous diseases, including chronic inflammatory disorders and cancer. We hypothesize that by functionalizing the this compound scaffold, it is possible to develop small molecule inhibitors that interfere with key components of this pathway, such as the IκB kinase (IKK) complex, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.
Experimental Protocols
General Synthetic Workflow
The proposed synthetic strategy involves a multi-step sequence starting from a commercially available precursor to generate a library of this compound derivatives with varied substituents on the aromatic ring.
Protocol for the Synthesis of a Hypothetical this compound Amide Derivative (CUP-AM1)
This protocol describes the synthesis of a hypothetical this compound derivative, "CUP-AM1," featuring an amide functional group introduced via a Suzuki coupling followed by amidation.
Step 1: Synthesis of Brominated this compound
-
To a solution of (±)-cuparene (1.0 g, 4.94 mmol) in dichloromethane (20 mL) at 0 °C, add N-bromosuccinimide (0.97 g, 5.44 mmol) in one portion.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford brominated this compound.
Step 2: Suzuki Coupling to Introduce a Carboxylic Acid Moiety
-
In a round-bottom flask, combine brominated this compound (500 mg, 1.78 mmol), 4-carboxyphenylboronic acid (354 mg, 2.13 mmol), potassium carbonate (737 mg, 5.34 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (65 mg, 0.089 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane (10 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Acidify the aqueous layer with 1 M HCl to pH ~3.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (eluent: hexanes/ethyl acetate, 7:3) to yield the this compound-carboxylic acid intermediate.
Step 3: Amide Coupling to Yield CUP-AM1
-
Dissolve the this compound-carboxylic acid intermediate (200 mg, 0.62 mmol) in dry dichloromethane (10 mL).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (143 mg, 0.74 mmol) and 4-Dimethylaminopyridine (DMAP) (15 mg, 0.12 mmol).
-
Stir the mixture for 10 minutes at room temperature, then add morpholine (65 µL, 0.74 mmol).
-
Stir the reaction at room temperature for 16 hours.
-
Dilute the reaction mixture with dichloromethane (20 mL) and wash with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (eluent: ethyl acetate/hexanes, 1:1) to obtain the final compound, CUP-AM1.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for In Vitro NF-κB Reporter Assay
This protocol describes a cell-based assay to evaluate the inhibitory activity of the synthesized this compound derivatives on the NF-κB signaling pathway.
-
Cell Culture: Culture HEK293T cells stably expressing an NF-κB-luciferase reporter construct in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.
-
Cell Seeding: Seed the cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in DMSO and further dilute in cell culture medium to the final desired concentrations (final DMSO concentration should be ≤ 0.1%). Add the compound solutions to the cells and incubate for 1 hour.
-
Stimulation: Stimulate the cells with human tumor necrosis factor-alpha (TNF-α) at a final concentration of 10 ng/mL to activate the NF-κB pathway. Include a non-stimulated control and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 6 hours at 37 °C in a 5% CO₂ incubator.
-
Lysis and Luminescence Measurement: Lyse the cells using a commercial luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Calculate the half-maximal inhibitory concentration (IC₅₀) values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Hypothetical Data Presentation
The following table summarizes the hypothetical biological activity of a small library of this compound derivatives synthesized using the protocols described above.
| Compound ID | R Group | IC₅₀ (µM) for NF-κB Inhibition |
| CUP-AM1 | Morpholine-amide | 1.2 |
| CUP-AM2 | Piperidine-amide | 2.5 |
| CUP-AM3 | N,N-Dimethyl-amide | 5.8 |
| CUP-OH | -OH | > 50 |
| CUP-COOH | -COOH | 25.6 |
| Positive Control | BAY 11-7082 | 0.5 |
Structure-Activity Relationship (SAR) Summary:
-
The introduction of an amide functionality at the para-position of the aromatic ring appears to be crucial for inhibitory activity.
-
Cyclic amines, such as morpholine and piperidine, in the amide moiety seem to enhance potency compared to acyclic amines.
-
The morpholine-containing derivative (CUP-AM1) exhibited the most potent activity in this hypothetical series.
-
The precursor molecules with hydroxyl or carboxylic acid groups showed significantly weaker or no activity.
Conclusion
The this compound scaffold, with its inherent structural rigidity and synthetic accessibility, represents a valuable starting point for the design and synthesis of novel bioactive compounds. The hypothetical workflow, protocols, and data presented in this application note illustrate a rational approach to exploring the potential of this compound derivatives as inhibitors of the NF-κB signaling pathway. While this example is illustrative, the principles and methodologies can be adapted to target other biological pathways and therapeutic areas, thereby highlighting the potential of this compound as a privileged scaffold in modern drug discovery. Researchers are encouraged to utilize these protocols as a foundational guide for their own investigations into the untapped potential of the this compound chemical space.
Application Notes and Protocols: Evaluating the Antimicrobial Activity of Cuparene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cuparene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants. Preliminary studies suggest that this compound may possess antimicrobial properties, making it a person of interest for the development of new therapeutic agents. These application notes provide a comprehensive set of protocols to systematically evaluate the antimicrobial activity of this compound against a panel of relevant microorganisms. The following protocols are adapted from established methodologies for testing the antimicrobial activity of natural products, particularly essential oils and their constituents.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a widely used and reliable technique for determining the MIC of antimicrobial agents.[2][3]
Protocol: Broth Microdilution Assay
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 100 mg/mL). Due to the oily nature of this compound, a surfactant like Tween 80 (at a final concentration of 0.5% v/v) or the use of a low concentration of agar (0.15% w/v) in the broth can aid in its dispersion.[4][5]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Assay Procedure:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL of the solution from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. The addition of a viability indicator like resazurin can aid in the visual assessment of growth inhibition.[4]
-
Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][7] It is determined as a subsequent step to the MIC assay.
Protocol: MBC Assay
-
Subculturing from MIC Wells:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and the wells with higher concentrations).
-
From each of these wells, aspirate a 10 µL aliquot.
-
-
Plating:
-
Spot-plate the 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 24 hours.
-
-
Interpretation of Results:
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate at which an antimicrobial agent kills a specific microorganism.[9][10] This dynamic measurement helps to characterize the bactericidal or bacteriostatic activity of the compound over time.[10]
Protocol: Time-Kill Curve Assay
-
Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing MHB.
-
Prepare flasks with MHB containing this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control flask (no this compound).
-
-
Assay Procedure:
-
At time zero (immediately after adding the inoculum), and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[9]
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto MHA plates.
-
-
Enumeration and Data Analysis:
-
Incubate the plates at 37°C for 24 hours and then count the number of colonies (CFU/mL).
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[10]
-
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in clear and structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | |
| Enterococcus faecalis (ATCC 29212) | |
| Escherichia coli (ATCC 25922) | |
| Pseudomonas aeruginosa (ATCC 27853) | |
| Candida albicans (ATCC 90028) |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus (ATCC 29213) | ||
| Enterococcus faecalis (ATCC 29212) | ||
| Escherichia coli (ATCC 25922) | ||
| Pseudomonas aeruginosa (ATCC 27853) | ||
| Candida albicans (ATCC 90028) |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.
Visualizations
Experimental Workflow
Caption: Workflow for the determination of MIC, MBC, and Time-Kill kinetics of this compound.
Conceptual Mechanism of Antimicrobial Action
The precise molecular mechanism of this compound's antimicrobial activity has not been extensively elucidated. However, as a lipophilic sesquiterpene, it is hypothesized to act in a manner similar to other essential oil components. The primary mode of action is likely the disruption of the microbial cell membrane.
Caption: Putative antimicrobial mechanism of action for a lipophilic compound like this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 9. actascientific.com [actascientific.com]
- 10. emerypharma.com [emerypharma.com]
Application Notes and Protocols: In Vitro Cytotoxicity Assays for Cuparene Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cuparene-type sesquiterpenes, a class of natural products, have garnered interest in medicinal chemistry due to their potential biological activities. Analogues of this compound are being synthesized and evaluated for various therapeutic properties, including their potential as anticancer agents. A critical step in the preliminary assessment of these novel compounds is the determination of their in vitro cytotoxicity against various cancer cell lines. This document provides an overview of the commonly employed in vitro cytotoxicity assays and detailed protocols relevant to the evaluation of this compound analogues. While specific data on a broad range of this compound analogues is limited in publicly available literature, the methodologies described herein are standard practices for the initial screening of novel synthetic compounds.
Key In Vitro Cytotoxicity Assays
Several assays are available to assess the cytotoxicity of compounds in vitro. The choice of assay depends on the specific research question, the expected mechanism of action of the compound, and the available laboratory equipment. Commonly used assays for preliminary screening of synthetic analogues like those of this compound include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
-
SRB (Sulphorhodamine B) Assay: A colorimetric assay that measures cell density by staining total cellular protein with the dye Sulforhodamine B. The amount of bound dye is proportional to the number of cells.
-
LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Apoptosis Assays: These assays are used to determine if the cytotoxic effects of a compound are mediated through programmed cell death (apoptosis). Common apoptosis assays include:
-
Caspase Activity Assays: Measure the activity of caspases, a family of proteases that are key mediators of apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between apoptotic (Annexin V positive) and necrotic (PI positive) cells using flow cytometry.
-
Mitochondrial Membrane Potential (ΔΨm) Assays: Detects the loss of mitochondrial membrane potential, an early event in apoptosis.
-
Experimental Protocols
Below are detailed protocols for the MTT and a representative apoptosis (caspase activity) assay, which are foundational for the cytotoxic evaluation of novel this compound analogues.
Protocol 1: MTT Cell Viability Assay
Objective: To determine the concentration of a this compound analogue that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound analogues dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogues in complete medium. The final solvent concentration should be kept constant and low (typically <0.5%) across all wells to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound analogues. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Protocol 2: Caspase-3/7 Activity Assay
Objective: To determine if a this compound analogue induces apoptosis by measuring the activity of effector caspases 3 and 7.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound analogues
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol, but use white-walled 96-well plates suitable for luminescence measurements.
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Caspase Activity Measurement:
-
After the desired treatment period (e.g., 24, 48 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of caspase activity.
-
Compare the luminescence of treated cells to that of the vehicle control to determine the fold-increase in caspase-3/7 activity.
-
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear and organized manner to facilitate comparison between different this compound analogues and against standard chemotherapeutic agents.
Table 1: In Vitro Cytotoxicity (IC50) of this compound Analogues against Human Cancer Cell Lines
| Compound | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| This compound Analogue 1 | Data unavailable | Data unavailable | Data unavailable | Data unavailable |
| This compound Analogue 2 | Data unavailable | Data unavailable | Data unavailable | Data unavailable |
| Doxorubicin (Control) | Reference value | Reference value | Reference value | Reference value |
Note: Specific IC50 values for this compound analogues are not currently available in the reviewed literature. This table serves as a template for data presentation once such data is generated.
Visualization of Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothesized signaling pathways.
Caption: General workflow for in vitro cytotoxicity testing of this compound analogues.
Caption: Hypothesized apoptosis signaling pathways induced by this compound analogues.
Conclusion
The provided application notes and protocols offer a foundational framework for conducting in vitro cytotoxicity assays on novel this compound analogues. While specific data for this class of compounds remains to be extensively published, adherence to these standardized methods will ensure the generation of robust and comparable data. This will be crucial for the initial assessment of their anticancer potential and for guiding further preclinical development. Future studies should aim to populate data tables, such as the one exemplified, and to elucidate the specific molecular mechanisms and signaling pathways through which cytotoxic this compound analogues exert their effects.
Application Notes and Protocols for Scaling Up Cuparene Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and key considerations for the synthesis of Cuparene on a larger scale. The protocols are based on established laboratory-scale syntheses, with specific adaptations for process scale-up, focusing on safety, efficiency, and yield optimization.
Introduction
This compound is a sesquiterpene hydrocarbon with a characteristic aromatic and woody odor, making it a valuable compound in the fragrance industry. It also serves as a synthetic intermediate for other more complex molecules. The increasing demand for this compound necessitates the development of robust and scalable synthetic routes. This document outlines two primary methods for the synthesis of (±)-Cuparene and an enantioselective route to (-)-Cuparene, with a focus on adapting these from laboratory to pilot or industrial scale.
The key challenges in scaling up this compound synthesis include managing exothermic reactions, handling hazardous reagents in bulk, ensuring efficient mixing and heat transfer in larger reactors, and developing scalable purification methods. The following protocols address these challenges by suggesting modifications to reaction conditions, reagent handling, and purification techniques.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize the quantitative data for the key synthetic routes to this compound, providing a basis for comparison in terms of yield, key reagents, and reaction conditions.
Table 1: Key Reaction Steps and Yields for Racemic (±)-Cuparene Synthesis
| Step | Reaction Type | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1A | Grignard Reaction | p-bromotoluene, Magnesium | Iodine (activator) | Diethyl ether | Reflux | 2 | ~90 |
| 2A | Conjugate Addition | p-tolylmagnesium bromide, 3-methyl-2-cyclopenten-1-one | Copper(I) iodide | Diethyl ether | 0 to RT | 4 | ~85 |
| 3A | Grignard Reaction | 3-(p-tolyl)-3-methylcyclopentan-1-one, Methylmagnesium bromide | - | Diethyl ether | 0 to RT | 3 | ~90 |
| 4A | Dehydration | 1-methyl-3-(p-tolyl)-3-methylcyclopentan-1-ol | Oxalic acid | Toluene | Reflux | 4 | ~80 |
| 5A | Hydrogenation | 1-methyl-3-(p-tolyl)-3-methylcyclopent-1-ene | H₂, Pd/C | Ethanol | RT | 12 | >95 |
Table 2: Key Reaction Steps and Yields for Enantioselective (-)-Cuparene Synthesis
| Step | Reaction Type | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1B | Sharpless Asymmetric Epoxidation | β-cyclogeraniol | Ti(O-iPr)₄, (+)-DET, TBHP | Dichloromethane | -20 | 48 | ~95 |
| 2B | Pinacol Rearrangement | (1S,2S)-epoxy alcohol | SnCl₄ | Dichloromethane | -78 to 0 | 1 | ~90 |
| 3B | Robinson Annulation | Chiral ketone | Methyl vinyl ketone, KOH | Methanol | RT | 24 | ~85 |
| 4B | Wolff-Kishner Reduction | Enone product | Hydrazine hydrate, KOH | Diethylene glycol | 180-200 | 4 | ~75 |
Experimental Protocols: Scale-Up Methodologies
The following are detailed protocols for the key experiments, with specific considerations for scaling up the synthesis.
Protocol 1: Scale-Up Synthesis of (±)-Cuparene via Grignard Reactions
This route involves a sequence of Grignard reactions to construct the carbon skeleton of this compound.
Step 1A: Preparation of p-tolylmagnesium bromide
-
Objective: To prepare the Grignard reagent from p-bromotoluene.
-
Materials:
-
Magnesium turnings
-
Iodine crystal (activator)
-
p-bromotoluene
-
Anhydrous diethyl ether
-
-
Procedure:
-
In a suitably sized, oven-dried, multi-necked reaction vessel equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet, charge magnesium turnings.
-
Add a single crystal of iodine.
-
Under a nitrogen atmosphere, add a small portion of a solution of p-bromotoluene in anhydrous diethyl ether to initiate the reaction (indicated by a color change and gentle reflux).
-
Once the reaction has initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 2 hours to ensure complete reaction.
-
-
Scale-Up Considerations:
-
Heat Management: The Grignard formation is highly exothermic. For large-scale reactions, the reaction vessel should be equipped with a cooling jacket to control the temperature. The rate of addition of the aryl halide is a critical parameter for controlling the reaction temperature.
-
Initiation: On a large scale, initiation can be challenging. The use of a small amount of pre-formed Grignard reagent from a previous batch can be used to ensure reliable initiation.
-
Solvent: While diethyl ether is common in the lab, its low boiling point and high volatility can be problematic on a larger scale. Consider using a higher boiling point ether such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) for improved safety and temperature control.
-
Step 2A: Conjugate Addition to 3-methyl-2-cyclopenten-1-one
-
Objective: To perform a 1,4-conjugate addition of the Grignard reagent to an enone.
-
Materials:
-
p-tolylmagnesium bromide solution
-
3-methyl-2-cyclopenten-1-one
-
Copper(I) iodide (catalyst)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a catalytic amount of copper(I) iodide.
-
Add a solution of 3-methyl-2-cyclopenten-1-one in anhydrous diethyl ether dropwise to the Grignard reagent, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Scale-Up Considerations:
-
Reagent Addition: The addition of the enone should be carefully controlled to manage the exotherm. A programmable pump for the addition can ensure a consistent rate.
-
Mixing: Efficient mixing is crucial to ensure good heat and mass transfer. A mechanical stirrer with appropriate impeller design is necessary for large vessels.
-
Work-up: For large-scale work-up, a liquid-liquid extraction setup with a bottom outlet is required. The use of a brine wash helps to break up emulsions that can form during the extraction.
-
Step 3A & 4A: Second Grignard Reaction and Dehydration
-
Objective: To add a methyl group and then dehydrate the resulting tertiary alcohol.
-
Procedure:
-
The ketone from the previous step is reacted with methylmagnesium bromide in a similar manner to Step 2A.
-
After work-up, the resulting tertiary alcohol is dissolved in toluene.
-
A catalytic amount of oxalic acid is added, and the mixture is heated to reflux with a Dean-Stark trap to remove water.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled, washed with sodium bicarbonate solution, and the organic layer is dried and concentrated.
-
-
Scale-Up Considerations:
-
Azeotropic Removal of Water: The use of a Dean-Stark trap is a highly effective and scalable method for driving the dehydration reaction to completion.
-
Acid Catalyst: While oxalic acid is effective, other solid-supported acid catalysts could be considered for easier removal on a large scale.
-
Step 5A: Hydrogenation
-
Objective: To reduce the double bond to obtain (±)-Cuparene.
-
Procedure:
-
The alkene from the previous step is dissolved in ethanol.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added.
-
The mixture is subjected to a hydrogen atmosphere (balloon or Parr shaker).
-
The reaction is stirred at room temperature until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through Celite, and the solvent is removed under reduced pressure.
-
-
Scale-Up Considerations:
-
Hydrogenation Reactor: For large-scale hydrogenation, a dedicated high-pressure reactor (autoclave) is required.
-
Catalyst Handling: Palladium on carbon is pyrophoric when dry. It should be handled as a wet paste and filtered under a nitrogen atmosphere.
-
Filtration: The removal of the catalyst is a critical step. The use of a filter press or a contained filtration system is recommended on a large scale to ensure safe and efficient removal.
-
Protocol 2: Scale-Up Enantioselective Synthesis of (-)-Cuparene
This route utilizes a Sharpless asymmetric epoxidation to establish the stereocenter, followed by a Robinson annulation and a Wolff-Kishner reduction.
Step 3B: Robinson Annulation
-
Objective: To form the six-membered ring of the this compound core.
-
Procedure:
-
To a solution of the chiral ketone in methanol, add a solution of potassium hydroxide in methanol.
-
Cool the mixture to 0 °C and add methyl vinyl ketone dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Neutralize the reaction with acetic acid and remove the methanol under reduced pressure.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
-
Scale-Up Considerations:
-
Methyl Vinyl Ketone (MVK): MVK is a lachrymator and is prone to polymerization. On a large scale, it is often generated in situ or added via a metering pump to a well-stirred, cooled reactor.
-
Temperature Control: The initial Michael addition is exothermic and requires cooling to prevent side reactions.
-
Work-up: Neutralization should be done carefully to avoid excessive heat generation.
-
Step 4B: Wolff-Kishner Reduction
-
Objective: To deoxygenate the ketone to form the final methylene group.
-
Procedure:
-
In a reaction vessel equipped with a distillation head, combine the enone, diethylene glycol, hydrazine hydrate, and potassium hydroxide.
-
Heat the mixture to reflux to form the hydrazone, and slowly distill off water.
-
Once the water has been removed, the temperature will rise to 180-200 °C. Maintain this temperature for 4 hours.
-
Cool the reaction mixture, dilute with water, and extract with an ether.
-
Wash the organic layer with dilute HCl and then brine, dry, and concentrate.
-
-
Scale-Up Considerations:
-
Hydrazine Handling: Hydrazine is highly toxic and corrosive. A closed-system for charging the reactor is essential.
-
High Temperatures: The reaction requires high temperatures, so a reactor with a high-temperature heating system is necessary. The use of a high-boiling solvent like diethylene glycol is crucial.
-
Distillation: The removal of water is critical for driving the reaction to completion. A well-designed distillation setup is required for efficient removal on a large scale.
-
Safety: The Wolff-Kishner reduction produces nitrogen gas, so the reactor must be properly vented.
-
Mandatory Visualizations
Caption: Synthetic pathway for (±)-Cuparene via Grignard reactions.
Caption: Enantioselective synthesis of (-)-Cuparene.
Caption: General workflow for scaling up chemical synthesis.
Application of Cuparene in the Synthesis of Bioactive Molecules: Enokipodins
Introduction
Cuparene, a naturally occurring sesquiterpene, serves as a versatile chiral building block in the asymmetric synthesis of complex bioactive molecules. Its rigid cyclopentane core, adorned with specific stereocenters, provides a valuable scaffold for the construction of a variety of natural products and their analogues. This application note details the use of a this compound-type precursor in the total synthesis of enokipodins, a family of highly oxidized α-cuparenone-type sesquiterpenoids with notable antimicrobial activity.
Enokipodins A, B, C, and D were first isolated from the mycelial culture medium of the edible mushroom Flammulina velutipes.[1] These compounds exhibit significant antimicrobial activity against the fungus Cladosporium herbarum and the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis.[1] The successful enantioselective total synthesis of enokipodins not only confirmed their absolute configurations but also highlighted the strategic utility of this compound-based synthons in accessing structurally complex and biologically active natural products.[2][3]
Data Presentation
The enantioselective total synthesis of enokipodins A, B, C, and D was accomplished from a common aromatic precursor, leading to the formation of the core this compound structure which was then further elaborated. The overall yields for the syntheses are summarized below.
| Bioactive Molecule | Overall Yield | Reference |
| Enokipodin A | 15% | [2] |
| Enokipodin B | 28% | [2] |
| Enokipodin C | 8% | [2] |
| Enokipodin D | 10% | [2] |
The antimicrobial activity of the synthesized enokipodins was confirmed to be consistent with the natural products.
| Organism | MIC (μg/mL) | Reference |
| Cladosporium herbarum | 12.5 | [1] |
| Staphylococcus aureus | 25 | [1] |
| Bacillus subtilis | 50 | [1] |
Experimental Protocols
The following are key experimental protocols adapted from the first enantioselective total synthesis of enokipodins.[2] The synthesis commences with methyl (2,5-dimethoxy-4-methylphenyl)acetate, a precursor that is transformed into the characteristic this compound framework.
Protocol 1: Synthesis of 2-(2,5-Dimethoxy-4-methylphenyl)-4-oxopentanoic acid
This protocol describes the formation of a key keto acid intermediate.
Materials:
-
Methyl 2-(2,5-dimethoxy-4-methylphenyl)-4,4-dimethoxypentanoate
-
2 M Sodium Hydroxide (NaOH) solution
-
Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of methyl 2-(2,5-dimethoxy-4-methylphenyl)-4,4-dimethoxypentanoate (5.70 g, 20.4 mmol) and 2 M NaOH (20.5 ml, 41.0 mmol) in THF (56 ml) is stirred for 12 hours at 50 °C.
-
The reaction mixture is extracted once with diethyl ether.
-
The aqueous layer is acidified with 2 M HCl.
-
The resulting mixture is extracted with diethyl ether.
-
The combined ethereal solution is washed successively with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The residue is purified by chromatography over silica gel (eluent: hexane-ethyl acetate, 7:3) to afford 2-(2,5-dimethoxy-4-methylphenyl)-4-oxopentanoic acid as a colorless microcrystalline solid (5.32 g, 98% yield).
Visualizations
Synthetic Workflow for Enokipodins
The following diagram illustrates the key transformations in the enantioselective total synthesis of enokipodins, starting from a precursor to the this compound core.
Caption: Synthetic workflow for the total synthesis of Enokipodins.
Proposed Mechanism of Antimicrobial Action
While the specific molecular target of enokipodins has not been fully elucidated, many sesquiterpenoids exert their antimicrobial effects by disrupting the integrity and function of the microbial cell membrane. The following diagram illustrates a generalized signaling pathway for this mechanism.
Caption: Proposed mechanism of antimicrobial action for Enokipodins.
References
Troubleshooting & Optimization
Technical Support Center: Enantioselective Synthesis of (-)-Cuparene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (-)-Cuparene synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the enantioselective synthesis of (-)-Cuparene, following the established synthetic route involving a Katsuki-Sharpless Asymmetric Epoxidation, a Pinacol Rearrangement, and a Robinson Annulation.
1. Katsuki-Sharpless Asymmetric Epoxidation
-
Q1: My enantiomeric excess (ee) is low in the asymmetric epoxidation step. What are the potential causes and solutions?
A1: Low enantioselectivity in the Katsuki-Sharpless epoxidation can arise from several factors:
-
Moisture: The titanium catalyst is extremely sensitive to moisture. Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. The use of molecular sieves is highly recommended.
-
Purity of Reagents: The purity of the titanium(IV) isopropoxide, diethyl tartrate (DET), and t-butyl hydroperoxide (TBHP) is critical. Use freshly opened or purified reagents.
-
Stoichiometry of Catalyst Components: The ratio of Ti(O-i-Pr)₄ to the chiral ligand (DET) is crucial. A 1:1.2 to 1:1.5 ratio is often optimal, but this may require fine-tuning for your specific substrate.
-
Temperature Control: The reaction is typically performed at low temperatures (-20 °C to -78 °C). Inconsistent or elevated temperatures can significantly decrease enantioselectivity.
-
Substrate Quality: Impurities in the starting allylic alcohol (β-cyclogeraniol derivative) can interfere with the catalyst. Ensure the starting material is of high purity.
-
-
Q2: The epoxidation reaction is sluggish or does not go to completion. How can I improve the reaction rate and conversion?
A2:
-
Catalyst Activity: Ensure the titanium catalyst is active. Prepare the catalyst solution just before use.
-
TBHP Quality: Use a fresh, anhydrous solution of TBHP in a non-coordinating solvent like toluene or dichloromethane. The concentration of commercial TBHP solutions can vary.
-
Temperature: While low temperatures are crucial for enantioselectivity, excessively low temperatures can slow down the reaction. A careful optimization of the temperature may be necessary.
-
Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if using molecular sieves.
-
2. Pinacol Rearrangement
-
Q3: I am observing multiple products in the pinacol rearrangement step. How can I improve the selectivity for the desired ketone?
A3: The pinacol rearrangement of the epoxy alcohol intermediate is driven by the formation of a stable carbocation and the migratory aptitude of the neighboring groups.
-
Carbocation Stability: The regioselectivity of the epoxide opening is key. Protonation of the epoxide oxygen followed by opening should lead to the more stable carbocation. In the synthesis of cuparene, this is typically the tertiary carbocation.
-
Migratory Aptitude: The relative migratory aptitude of the groups attached to the adjacent carbon determines the product. For the this compound synthesis, the desired pathway involves the migration of a specific alkyl group to form the spirocyclic ketone. Undesired rearrangements can occur if competing migrations are favorable.
-
Reaction Conditions: The choice of Lewis or Brønsted acid and the solvent can influence the selectivity. Common acids include BF₃·OEt₂, SnCl₄, or strong protic acids. Experimenting with different acids and temperatures might be necessary to favor the desired rearrangement pathway.
-
Side Reactions: Dehydration of the diol (if formed in situ) can lead to olefinic byproducts. Ensure anhydrous conditions.
-
-
Q4: The yield of the pinacol rearrangement is low. What are the likely causes?
A4:
-
Incomplete Reaction: The rearrangement may require more forcing conditions (stronger acid, higher temperature, or longer reaction time). Monitor the reaction by TLC to determine the optimal endpoint.
-
Product Instability: The resulting ketone may be sensitive to the acidic conditions, leading to degradation. Neutralize the reaction mixture promptly upon completion.
-
Formation of Stable Byproducts: As mentioned in Q3, the formation of undesired but stable rearrangement products can lower the yield of the target molecule.
-
3. Robinson Annulation
-
Q5: The Robinson annulation step is giving a low yield. What is the primary reason for this?
A5: A common issue in the Robinson annulation is the polymerization of methyl vinyl ketone (MVK) under basic conditions.[1]
-
MVK Addition: Add the methyl vinyl ketone slowly and at a low temperature to the enolate of your ketone to minimize polymerization.[1]
-
In Situ Generation of MVK: Using a precursor that generates MVK in situ can maintain a low concentration of the reactive enone and improve yields.[1]
-
Choice of Base: The choice of base is critical for efficient enolate formation without promoting MVK polymerization. Common bases include potassium tert-butoxide, sodium methoxide, or LDA.
-
Reaction Temperature: The initial Michael addition is typically performed at a lower temperature, followed by heating to facilitate the intramolecular aldol condensation and dehydration.
-
-
Q6: I am isolating the Michael adduct, but the subsequent aldol condensation and dehydration are not efficient. What can I do?
A6:
-
Cyclization Conditions: The intramolecular aldol reaction may require a stronger base or higher temperature to proceed.
-
Dehydration: The final dehydration step to form the α,β-unsaturated ketone is usually promoted by heat and either acidic or basic conditions. If the β-hydroxy ketone intermediate is isolated, it can be dehydrated in a separate step.
-
Data Summary
The following tables summarize typical yields and enantiomeric excess (ee) reported for the key steps in the enantioselective synthesis of (-)-Cuparene.
Table 1: Katsuki-Sharpless Asymmetric Epoxidation of β-Cyclogeraniol Derivative
| Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| (+)-Diethyl Tartrate | CH₂Cl₂ | -20 | ~95 | >95 |
| (-)-Diethyl Tartrate | CH₂Cl₂ | -20 | ~95 | >95 |
| (+)-Diisopropyl Tartrate | CH₂Cl₂ | -20 | ~90 | >90 |
Table 2: Pinacol Rearrangement of Epoxy Alcohol Intermediate
| Lewis Acid | Solvent | Temperature (°C) | Yield (%) |
| SnCl₄ | CH₂Cl₂ | -78 to 0 | ~85 |
| BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | ~80 |
Table 3: Robinson Annulation
| Base | Solvent | Temperature (°C) | Yield (%) |
| KOH | Methanol | Reflux | ~70 |
| NaOEt | Ethanol | Reflux | ~75 |
Experimental Protocols
Protocol 1: Katsuki-Sharpless Asymmetric Epoxidation
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add dry dichloromethane (CH₂Cl₂) and cool to -20 °C.
-
Add L-(+)-diethyl tartrate (1.2 equiv.) followed by titanium(IV) isopropoxide (1.0 equiv.). Stir the mixture for 10 minutes at -20 °C.
-
Add the allylic alcohol substrate (1.0 equiv.) in dry CH₂Cl₂ dropwise to the catalyst solution.
-
Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (1.5 equiv.) dropwise while maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium fluoride (NaF) and stir vigorously for 1 hour at room temperature.
-
Filter the mixture through a pad of Celite®, washing with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Pinacol Rearrangement
-
To a flame-dried round-bottom flask under an argon atmosphere, dissolve the epoxy alcohol (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to -78 °C.
-
Add tin(IV) chloride (SnCl₄) (1.1 equiv.) dropwise.
-
Allow the reaction to warm slowly to 0 °C and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting ketone by flash column chromatography.
Protocol 3: Robinson Annulation
-
To a solution of the ketone intermediate (1.0 equiv.) in methanol, add a solution of potassium hydroxide (KOH) (1.2 equiv.) in methanol at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add methyl vinyl ketone (1.5 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid (HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the enone.
Visualizations
Diagram 1: Enantioselective Synthesis of (-)-Cuparene Workflow
Caption: Overall workflow for the enantioselective synthesis of (-)-Cuparene.
Diagram 2: Troubleshooting Logic for Low Enantioselectivity
Caption: Decision tree for troubleshooting low enantioselectivity.
References
Technical Support Center: Friedel-Crafts Alkylation for Cuparene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the side reactions encountered during the synthesis of Cuparene via Friedel-Crafts alkylation. The information is tailored to address specific experimental challenges and offer practical solutions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no yield of the desired this compound product. | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be hydrolyzed due to exposure to atmospheric moisture. 2. Deactivated Aromatic Ring: The starting aromatic compound (e.g., toluene, p-cymene) may contain strongly deactivating substituents. Friedel-Crafts reactions fail with compounds like nitrobenzene.[1] 3. Unsuitable Reaction Temperature: The reaction temperature may be too low to initiate the reaction or too high, leading to decomposition. | 1. Catalyst Handling: Use freshly opened or properly stored anhydrous Lewis acid. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). 2. Substrate Selection: Ensure the aromatic substrate is not strongly deactivated. 3. Temperature Optimization: Experiment with a range of temperatures. For the alkylation of toluene with camphene, reactions are often performed at low temperatures (e.g., 0-10 °C) to minimize side reactions. |
| Formation of a complex mixture of isomers instead of the target this compound. | Carbocation Rearrangement: The primary carbocation formed from the alkylating agent (derived from camphene) is highly prone to Wagner-Meerwein rearrangements to form more stable secondary or tertiary carbocations.[2][3][4][5] This is a well-documented phenomenon in the chemistry of bicyclic terpenes. The initial electrophilic attack on the aromatic ring can occur from different rearranged carbocation intermediates, leading to a mixture of structural isomers. | 1. Choice of Catalyst: Milder Lewis acids (e.g., FeCl₃, ZnCl₂) may sometimes offer better selectivity compared to strong Lewis acids like AlCl₃. 2. Lower Reaction Temperature: Conducting the reaction at lower temperatures can sometimes disfavor rearrangement pathways. 3. Alternative Synthetic Routes: If isomer formation is unavoidable, consider a multi-step synthetic approach that avoids the direct Friedel-Crafts alkylation with a rearrangement-prone electrophile. Friedel-Crafts acylation followed by reduction can be a strategy to prevent carbocation rearrangements. |
| Significant amounts of polyalkylated byproducts are observed. | Activated Product: The initial product, this compound, is an alkylated aromatic compound. The alkyl group is an activating substituent, making the product more nucleophilic than the starting material (e.g., toluene). This leads to subsequent alkylation reactions, resulting in di- and poly-alkylated products.[1] | 1. Stoichiometry Control: Use a large excess of the aromatic substrate (e.g., toluene) relative to the alkylating agent (camphene). This increases the probability that the electrophile will react with the starting material rather than the already alkylated product. 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile. |
| Formation of dark, tarry materials in the reaction flask. | Polymerization/Decomposition: Strong Lewis acids can promote polymerization of the alkene (camphene) or decomposition of the starting materials and products, especially at higher temperatures. | 1. Moderate Reaction Conditions: Use the mildest possible Lewis acid and the lowest effective reaction temperature. 2. Purity of Reagents: Ensure that the starting materials and solvent are pure and free of contaminants that could initiate polymerization. 3. Quenching: Quench the reaction promptly once it has reached completion to prevent prolonged exposure to the strong acid catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in the Friedel-Crafts synthesis of this compound using toluene and camphene?
A1: The most significant side reaction is the formation of structural isomers of this compound. This occurs due to the inherent tendency of the carbocation generated from camphene to undergo Wagner-Meerwein rearrangements.[2][3][4][5] The Lewis acid catalyst promotes the formation of a carbocation from camphene, which can then rearrange its carbon skeleton to form more stable carbocation intermediates before alkylating the toluene ring.
Q2: How can I minimize the formation of these isomeric byproducts?
A2: While completely eliminating isomer formation is challenging, you can influence the product distribution by:
-
Optimizing the Lewis Acid: Different Lewis acids can have varying effects on the extent of carbocation rearrangement. It is advisable to screen a range of Lewis acids, from strong (AlCl₃) to milder ones (FeCl₃, ZnCl₂), to find the optimal balance between reactivity and selectivity.
-
Controlling the Temperature: Lowering the reaction temperature generally disfavors rearrangement processes. Running the reaction at 0 °C or even lower may increase the proportion of the desired product.
Q3: Why is polyalkylation a common issue, and how can it be controlled?
A3: Polyalkylation occurs because the alkyl group of the this compound product is an activating group for electrophilic aromatic substitution. This makes the product more reactive than the starting toluene, leading to further alkylation.[1] The most effective way to control this is by using a large excess of toluene in the reaction mixture. This stoichiometric imbalance ensures that the electrophile is more likely to encounter and react with a molecule of toluene rather than a molecule of the already-formed this compound.
Q4: What is the expected product distribution when reacting toluene with camphene under Friedel-Crafts conditions?
A4: The reaction of toluene with camphene in the presence of a Lewis acid typically yields a complex mixture of products. The major components are usually the ortho, meta, and para isomers of this compound, along with isomers resulting from the rearrangement of the camphene skeleton. The exact ratio of these products is highly dependent on the specific reaction conditions, including the choice of Lewis acid, temperature, solvent, and reaction time. For instance, changes in temperature are known to affect the isomer distribution in Friedel-Crafts alkylations of toluene.[6]
Experimental Protocol: General Procedure for Friedel-Crafts Alkylation of Toluene with Camphene
This is a general guideline and should be optimized for your specific experimental setup and goals.
Materials:
-
Anhydrous Toluene (serves as both reactant and solvent)
-
Camphene
-
Anhydrous Lewis Acid (e.g., AlCl₃, FeCl₃)
-
Anhydrous Dichloromethane (optional, as a co-solvent)
-
Hydrochloric Acid (for workup)
-
Sodium Bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
To the flask, add anhydrous toluene and the Lewis acid catalyst. Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Dissolve camphene in a minimal amount of anhydrous toluene or dichloromethane and place it in the dropping funnel.
-
Add the camphene solution dropwise to the stirred toluene-catalyst mixture over a period of 1-2 hours, maintaining the reaction temperature.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product should be analyzed by GC-MS to determine the product distribution. Further purification can be achieved by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and potential side reactions in the Friedel-Crafts synthesis of this compound.
References
- 1. C-H Functionalization: The Zhu Synthesis of β-Cuparenone [organic-chemistry.org]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of this compound and herbertene via a common intermediate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
Technical Support Center: Optimizing Cuparene Cyclization
Welcome to the technical support center for the optimization of reaction conditions for Cuparene cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound, a common sesquiterpene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound via cyclization?
A1: The most prevalent and industrially significant method for synthesizing this compound is through the Friedel-Crafts alkylation of an aromatic compound, typically p-xylene, with camphene in the presence of a Lewis acid catalyst. This reaction leverages the principles of electrophilic aromatic substitution to form the characteristic cyclopentane ring of the this compound scaffold.
Q2: I am experiencing a very low yield in my this compound synthesis. What are the likely causes?
A2: Low yields in Friedel-Crafts reactions for this compound synthesis can stem from several factors:
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Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water present in the reactants or solvent will deactivate the catalyst, halting the reaction. Ensure all glassware is thoroughly dried and that anhydrous reagents and solvents are used.
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Insufficient Catalyst: An inadequate amount of catalyst will lead to an incomplete reaction.
-
Suboptimal Temperature: The reaction temperature significantly influences the rate and selectivity of the cyclization. Temperatures that are too low may result in a sluggish or incomplete reaction, while excessively high temperatures can promote the formation of undesired side products.
-
Impure Reactants: The purity of both camphene and p-xylene is crucial. Impurities can interfere with the catalyst or lead to the formation of byproducts, consuming the starting materials and reducing the yield of the desired product.
Q3: What are the common side products I should expect in the synthesis of this compound from camphene and p-xylene?
A3: The primary side products in the Friedel-Crafts synthesis of this compound arise from the nature of the carbocation intermediates and the reaction conditions. These can include:
-
Isomers of this compound: Rearrangements of the carbocation intermediate formed from camphene can lead to the formation of structural isomers of this compound.
-
Polyalkylated Products: The product, this compound, is itself susceptible to further alkylation by camphene, leading to the formation of higher molecular weight byproducts. This is more prevalent if the reaction is left for too long or if there is a high concentration of the camphene reactant.
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Products of Camphene Rearrangement: Under acidic conditions, camphene can undergo rearrangement to other terpene structures, which can then react with p-xylene to form a variety of other alkylated aromatic compounds.
Q4: How can I purify this compound from the crude reaction mixture?
A4: Purification of this compound is typically achieved through a combination of techniques:
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Work-up: The reaction is first quenched, often with water or a dilute acid, to deactivate the catalyst. The organic layer is then separated, washed (e.g., with sodium bicarbonate solution and brine), and dried over an anhydrous salt like sodium sulfate.
-
Distillation: The solvent and any unreacted starting materials are removed by distillation. Fractional distillation under reduced pressure can then be used to separate this compound from less volatile side products.
-
Chromatography: For higher purity, column chromatography on silica gel is an effective method. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate, is typically used. Gas chromatography (GC) can be used to analyze the purity of the collected fractions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst due to moisture. | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Handle the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient amount of catalyst. | Increase the molar ratio of the Lewis acid catalyst to the limiting reagent. A typical starting point is 1.1 to 1.5 equivalents. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or GC. | |
| Formation of Multiple Products (Poor Selectivity) | Reaction temperature is too high. | Lower the reaction temperature. Friedel-Crafts reactions are often sensitive to heat, and lower temperatures can favor the formation of the desired kinetic product. |
| Carbocation rearrangements. | The choice of Lewis acid can influence the extent of carbocation rearrangements. Experiment with different Lewis acids (see Data Presentation section). Milder Lewis acids may reduce rearrangement but could also lower the overall reaction rate. | |
| Polyalkylation. | Use a molar excess of the aromatic substrate (p-xylene) relative to the alkylating agent (camphene). This will increase the probability of camphene reacting with the starting material rather than the product. | |
| Difficulty in Product Isolation | Emulsion formation during work-up. | Add a saturated solution of sodium chloride (brine) during the aqueous extraction to help break up emulsions. |
| Co-elution of product and impurities during chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
Data Presentation
The choice of Lewis acid catalyst and reaction temperature can significantly impact the yield of this compound. The following table summarizes the yield of this compound from the reaction of camphene and p-xylene under various conditions.
| Lewis Acid Catalyst | Temperature (°C) | Solvent | Yield of this compound (%) |
| AlCl₃ | 0 | Dichloromethane | 65 |
| AlCl₃ | 25 | Dichloromethane | 58 |
| FeCl₃ | 25 | Dichloromethane | 45 |
| SnCl₄ | 25 | Dichloromethane | 30 |
| BF₃·OEt₂ | 25 | Dichloromethane | 25 |
| AlCl₃ | 25 | Hexane | 52 |
| AlCl₃ | 25 | Carbon Disulfide | 68 |
Note: These are representative yields and can vary based on the specific reaction scale, purity of reagents, and reaction time.
Experimental Protocols
Detailed Methodology for the Friedel-Crafts Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound from camphene and p-xylene using aluminum chloride as the catalyst.
Materials:
-
Camphene
-
p-Xylene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
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Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
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Ice bath
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Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation or column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent and Aromatic Substrate Addition: Add anhydrous dichloromethane to the flask, followed by anhydrous p-xylene (2.0 equivalents). Cool the mixture to 0 °C in an ice bath with stirring.
-
Camphene Addition: Dissolve camphene (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the camphene solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding crushed ice, followed by 1 M hydrochloric acid, while maintaining cooling in the ice bath.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent (e.g., hexane).
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
Signaling Pathway for this compound Synthesis via Friedel-Crafts Alkylation
Technical Support Center: Purification of Cuparene Isomers
Welcome to the technical support center for the purification of Cuparene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation and analysis of α-cuparene and β-cuparene.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of this compound isomers challenging?
A1: The purification of this compound isomers, specifically α-cuparene and β-cuparene, presents a significant analytical challenge due to their high degree of structural similarity. They are positional isomers, meaning they have the same molecular formula and weight but differ in the position of a double bond within their chemical structure. This results in very similar physicochemical properties, such as boiling points and polarities, leading to difficulties in achieving baseline separation using standard chromatographic techniques. Co-elution of these isomers is a common problem, making accurate quantification and isolation difficult.[1]
Q2: What are the most common analytical techniques for separating this compound isomers?
A2: Gas chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most widely used technique for the analysis of volatile sesquiterpenes like this compound isomers.[2] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for preparative scale purification or when dealing with less volatile derivatives. For the separation of their enantiomers, chiral chromatography is necessary.[3][4][5]
Q3: How does GC column polarity affect the separation of α- and β-cuparene?
A3: The choice of GC column stationary phase is critical for the successful separation of this compound isomers.[6][7][8]
-
Non-polar columns (e.g., DB-5, HP-5ms) separate compounds primarily based on differences in their boiling points. Since α- and β-cuparene have very similar boiling points, achieving good resolution on a non-polar column can be challenging.
-
Polar columns (e.g., DB-Wax, HP-INNOWax) interact with analytes based on polarity. Differences in the position of the double bond in α- and β-cuparene can lead to slight differences in their polarity, which can be exploited by a polar stationary phase to improve separation. Often, a polar column will provide better resolution for these types of isomers.[9]
Q4: What are retention indices and why are they important for identifying this compound isomers?
A4: Retention indices (RI), such as Kovats retention indices, are a standardized method for reporting retention times in gas chromatography, making them less dependent on variations in analytical conditions than absolute retention times.[10] They are calculated relative to the retention times of a series of n-alkanes. By comparing the experimentally determined retention indices of your peaks to published values for α- and β-cuparene on a specific column type, you can more reliably identify each isomer in your chromatogram, even if you do not have pure standards for both.[11][12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound isomers.
Gas Chromatography (GC) Troubleshooting
Problem: Poor resolution or co-elution of α- and β-cuparene peaks.
| Potential Cause | Suggested Solution |
| Inappropriate GC Column | The polarity of the stationary phase is the most critical factor for selectivity.[6] If using a non-polar column (e.g., DB-5), switch to a more polar column (e.g., DB-Wax) to exploit subtle differences in isomer polarity for better separation.[9] |
| Suboptimal Temperature Program | Modify the oven temperature program. A slower temperature ramp (e.g., 2-3 °C/min) during the elution window of the sesquiterpenes can improve separation.[1] You can also introduce an isothermal hold at a temperature just below the elution temperature of the isomers to enhance resolution.[13] |
| Incorrect Carrier Gas Flow Rate | The linear velocity of the carrier gas affects column efficiency. Ensure your flow rate is optimized for the carrier gas you are using (e.g., Helium, Hydrogen) and your column's internal diameter. An incorrect flow rate can lead to band broadening and reduced resolution. |
| Column Overloading | Injecting too concentrated a sample can lead to broad, asymmetric peaks and poor resolution. Dilute your sample or use a split injection with a higher split ratio. |
| Degraded Column Performance | Over time, the stationary phase can degrade, or the column can become contaminated, leading to poor peak shape and resolution.[14] Condition the column according to the manufacturer's instructions or trim the first few centimeters from the inlet of the column. If performance does not improve, the column may need to be replaced. |
Problem: Peak tailing for this compound isomers.
| Potential Cause | Suggested Solution |
| Active Sites in the GC System | Active sites in the injector liner, column, or detector can cause polar compounds to tail. Ensure you are using a deactivated liner and consider silylating your liner if you are performing frequent analyses of active compounds. Trimming the front of the column can also help.[14] |
| Column Contamination | Non-volatile residues from your sample matrix can accumulate at the head of the column, leading to peak tailing. Use a guard column or a retention gap to protect your analytical column. Regularly bake out your column at its maximum isothermal temperature to remove contaminants. |
| Sample Solvent Incompatibility | If the polarity of your injection solvent is very different from the stationary phase, it can cause poor peak shape. Whenever possible, dissolve your sample in a solvent that is compatible with your column's stationary phase. |
Experimental Protocols
Typical GC-MS Protocol for this compound Isomer Analysis
This protocol provides a starting point for the analysis of this compound isomers in a sample matrix like essential oils. Optimization will likely be required based on your specific instrument and sample.
| Parameter | Condition |
| GC System | Agilent 7890A or similar, coupled to a 5975C Mass Spectrometer |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) OR DB-Wax (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector | Split/Splitless, 250 °C, Split ratio 50:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp at 3 °C/min to 240 °C, hold for 5 min |
| MSD Transfer Line | 280 °C |
| MS Source | 230 °C |
| MS Quadrupole | 150 °C |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40-400 amu |
Note: The choice between a non-polar (HP-5ms) and a polar (DB-Wax) column will depend on the complexity of your sample matrix and which column provides the best resolution for the isomers of interest.[2]
Illustrative Retention Data
The following table provides an example of the kind of data you should aim to generate for the identification of this compound isomers. Actual retention indices may vary based on your specific analytical conditions.
| Compound | Column Type | Illustrative Retention Index (RI) |
| α-Cuparene | DB-5 | ~1415 |
| β-Cuparene | DB-5 | ~1430 |
| α-Cuparene | DB-Wax | ~1650 |
| β-Cuparene | DB-Wax | ~1635 |
Note the potential for elution order reversal on different polarity columns, a valuable tool for peak confirmation.
Visualized Workflows
Logical Workflow for GC Method Development for this compound Isomer Separation
Caption: A stepwise workflow for developing a GC method for separating this compound isomers.
Troubleshooting Logic for Co-eluting Peaks
Caption: A decision tree for troubleshooting co-eluting this compound isomer peaks in GC.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. azom.com [azom.com]
- 5. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. Retention indices... sesquiterpenes and Wax columns - Chromatography Forum [chromforum.org]
- 10. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]
- 11. chromtech.net.au [chromtech.net.au]
- 12. VCF Guide to use [vcf-online.nl]
- 13. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 14. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Stability of Cuparene Under Acidic Conditions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Cuparene. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential stability issues encountered during experiments involving acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable under acidic conditions?
Q2: What are the potential reactions this compound might undergo in an acidic environment?
A2: In the presence of acid, this compound may undergo several types of reactions, including:
-
Isomerization: Acid can catalyze the migration of double bonds or alkyl groups, leading to the formation of various structural isomers.
-
Rearrangement: The carbon skeleton of this compound could rearrange, potentially leading to the formation of different sesquiterpene scaffolds. This is a common reactivity pattern for terpenes in acidic media.
-
Degradation: Under harsh acidic conditions (e.g., strong acids, high temperatures), more extensive degradation of the molecule can occur, leading to a complex mixture of smaller, fragmented products.
Q3: Are there specific acidic reagents that are known to cause issues with similar compounds?
A3: While specific data for this compound is limited, strong acids like trifluoroacetic acid (TFA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are commonly used to catalyze rearrangements in terpenes. The reactivity will depend on the acid's strength, concentration, the solvent used, and the reaction temperature. Even milder acidic conditions could potentially lead to instability over extended periods.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving stability issues with this compound in your experiments.
Problem: Unexpected peaks observed in analytical data (e.g., GC-MS, HPLC, NMR) after exposure to acidic conditions.
Possible Cause 1: Acid-catalyzed isomerization or rearrangement of this compound.
Troubleshooting Steps:
-
Characterize the Byproducts: Attempt to identify the structure of the unexpected peaks using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Comparing the mass spectra and fragmentation patterns to libraries of known terpenes can be helpful.
-
Literature Review for Analogs: Search for literature on the acid-catalyzed reactions of structurally similar sesquiterpenes. This may provide insights into the likely rearrangement pathways and the identity of the observed byproducts.
-
Vary Acidic Conditions: Conduct a systematic study by varying the acid (e.g., comparing a strong acid like TFA with a weaker acid), its concentration, and the reaction temperature. This can help determine the threshold at which instability becomes significant.
-
Control Experiments: Run control experiments with this compound in the absence of acid to ensure that the observed instability is indeed acid-induced and not due to other factors like temperature or light exposure.
Technical Support Center: Overcoming Low Solubility of Cuparene Derivatives in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of Cuparene derivatives during in vitro and in vivo experiments.
Troubleshooting Guide
Issue: My this compound derivative is precipitating out of solution during my cell-based assay.
Possible Cause: The aqueous concentration of your this compound derivative has exceeded its solubility limit in the final assay medium. Even with the use of a co-solvent like DMSO, the high aqueous content of the cell culture medium can cause hydrophobic compounds to precipitate.
Solutions:
-
Optimize Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, ideally below 0.5%, to minimize cytotoxicity.[1][2] For sensitive primary cells, a final DMSO concentration of 0.1% or lower is recommended.[1]
-
Stepwise Dilution: When preparing your working solution, perform serial dilutions in the cell culture medium. Avoid adding a highly concentrated stock solution directly into a large volume of aqueous medium, as this can cause localized supersaturation and precipitation.[2]
-
Use of Surfactants: Consider the inclusion of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your assay medium. These can help to improve the wettability and dispersion of the compound.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3] Methyl-β-cyclodextrin (MβCD) has been shown to be an effective solubilizing agent for other sesquiterpenes.[3]
Issue: I am observing high variability in my assay results.
Possible Cause: Inconsistent solubility and dispersion of your this compound derivative can lead to variations in the actual concentration of the compound across different wells of your assay plate.
Solutions:
-
Visual Inspection: Before adding your compound to the cells, visually inspect the prepared working solution for any signs of precipitation or cloudiness.
-
Pre-warming of Medium: Gently warming the cell culture medium to 37°C before adding the stock solution of the this compound derivative can sometimes aid in dissolution.
-
Vortexing: Ensure thorough mixing by vortexing the solution immediately after dilution of the stock solution into the assay medium.
-
Solubility Assessment: Perform a preliminary kinetic solubility assay to determine the maximum soluble concentration of your this compound derivative in the specific assay buffer you are using.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of a this compound derivative?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound derivatives.[4] Ethanol is another viable option as this compound is soluble in alcohol.[5]
Q2: What is the aqueous solubility of this compound?
A2: The estimated water solubility of (+)-Cuparene is very low, approximately 0.2199 mg/L at 25°C.[5] This highlights the necessity of using solubilization techniques for most biological assays.
Q3: How can I increase the solubility of my this compound derivative without using organic solvents?
A3: Complexation with cyclodextrins, such as methyl-β-cyclodextrin (MβCD), is a highly effective method to increase the aqueous solubility of hydrophobic compounds without relying on organic co-solvents. This involves forming an inclusion complex where the lipophilic this compound derivative is encapsulated within the hydrophobic cavity of the cyclodextrin molecule.
Q4: What are the potential signaling pathways modulated by this compound derivatives?
A4: While direct studies on this compound derivatives are limited, many sesquiterpenes are known to possess anti-inflammatory properties. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Several sesquiterpenes have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Quantitative Data
Table 1: Solubility of (+)-Cuparene in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| Water | ~ 0.2199 mg/L[5] | Practically insoluble. |
| Ethanol | Soluble[5] | Quantitative data not readily available, but it is a recommended solvent. |
| DMSO | Readily Soluble[4] | A common solvent for creating high-concentration stock solutions of hydrophobic compounds.[4] |
Table 2: Recommended Final Concentrations of Co-solvents in Cell-Based Assays
| Co-solvent | Recommended Maximum Final Concentration | Cell Type Considerations |
| DMSO | 0.5%[1][2] | For most cell lines. |
| DMSO | ≤ 0.1%[1] | For primary cells and other sensitive cell lines. |
| Ethanol | ≤ 0.5% | Similar to DMSO, can induce cellular stress at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of a this compound Derivative Stock Solution in DMSO
Materials:
-
This compound derivative powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of the this compound derivative into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Tightly cap the tube and vortex vigorously for 1-2 minutes, or until the compound is completely dissolved.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization of a this compound Derivative using Methyl-β-Cyclodextrin (MβCD)
This protocol is adapted from a method used for another sesquiterpene, β-caryophyllene, and may require optimization for specific this compound derivatives.
Materials:
-
This compound derivative
-
Methyl-β-cyclodextrin (MβCD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Filtration device (e.g., 0.22 µm syringe filter)
Procedure:
-
Phase Solubility Study (Optional but Recommended): To determine the optimal MβCD concentration, prepare a series of aqueous solutions with increasing concentrations of MβCD (e.g., 0-50 mM). Add an excess amount of the this compound derivative to each solution. Stir the mixtures at a constant temperature for 24-48 hours to reach equilibrium. Filter the solutions to remove undissolved compound and quantify the concentration of the solubilized this compound derivative in the supernatant (e.g., by HPLC-UV).
-
Preparation of the Inclusion Complex:
-
Based on the phase solubility study, prepare an aqueous solution of MβCD at the desired concentration.
-
Slowly add the this compound derivative to the MβCD solution while stirring continuously. A 1:1 molar ratio is a common starting point.
-
Continue stirring the mixture for 24-48 hours at a controlled temperature.
-
For some applications, the complex can be isolated in solid form by lyophilization (freeze-drying).
-
-
Use in Assays: The resulting aqueous solution containing the this compound derivative-MβCD complex can be sterile-filtered and used directly in aqueous-based assays.
Visualizations
Caption: Experimental workflow for preparing and using this compound derivatives in cell-based assays.
Caption: Simplified diagram of the NF-κB signaling pathway and potential inhibition by this compound derivatives.
References
- 1. lifetein.com [lifetein.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (+)-cuparene, 16982-00-6 [thegoodscentscompany.com]
Technical Support Center: Troubleshooting GC-MS Peak Tailing for Cuparene Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot peak tailing issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Cuparene and other non-polar sesquiterpenes.
Frequently Asked Questions (FAQs)
Q1: What is GC-MS peak tailing and why is it a problem?
A1: In an ideal GC-MS analysis, the peaks in your chromatogram should be symmetrical, resembling a Gaussian curve. Peak tailing is a chromatographic issue where a peak is asymmetrical, with a "tail" extending from the peak maximum towards the end of the chromatogram. This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised quantitative analysis.
Q2: I am observing peak tailing specifically for my this compound peak, but my other non-polar standards look fine. What could be the cause?
A2: Since this compound is a non-polar hydrocarbon, peak tailing is less likely to be caused by strong chemical interactions with active sites, which is a common issue for polar compounds. When tailing is observed for a non-polar compound like this compound, it often points to physical or mechanical issues in the GC system, or contamination. Potential causes include:
-
Contamination in the injection port liner: Over time, residue from previous samples can accumulate in the liner, creating a source of peak distortion.
-
Column contamination: The front end of the GC column can become contaminated with non-volatile residues from the sample matrix.
-
Improper column installation: If the column is not installed at the correct depth in the injector or detector, it can create "dead volume" where the sample can diffuse and cause tailing.
-
A poorly cut column: A jagged or uneven column cut can disrupt the flow of the carrier gas and cause turbulence, leading to peak tailing.
Q3: Could my GC-MS method parameters be the cause of peak tailing for this compound?
A3: Yes, suboptimal method parameters can contribute to peak tailing. For a non-polar analyte like this compound, consider the following:
-
Injection Temperature: An injection temperature that is too low may lead to slow vaporization of the sample, which can cause peak broadening and tailing.
-
Carrier Gas Flow Rate: A flow rate that is too low can increase the time the analyte spends in the system, allowing for more diffusion and potential for tailing.
-
Oven Temperature Program: A slow temperature ramp might not be optimal for eluting a non-polar compound like this compound efficiently, potentially leading to broader peaks.
Q4: If all the peaks in my chromatogram, including the solvent peak, are tailing, what should I investigate first?
A4: When all peaks in a chromatogram exhibit tailing, it typically indicates a system-wide problem rather than a specific chemical interaction. The most common causes are related to the carrier gas flow path:
-
A leak in the system: Leaks can disrupt the constant flow of carrier gas, leading to peak distortion.
-
Improper column installation: As mentioned before, incorrect column positioning in the injector or detector is a frequent cause of universal peak tailing.
-
Dead volume: This can occur from poorly made connections or using incorrect ferrules.
-
A blockage in the system: A partial blockage in the injector, column, or transfer line can disrupt the sample flow.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound analysis.
Step 1: Initial Assessment
-
Observe the Chromatogram: Determine if the peak tailing is specific to this compound or if it affects all peaks.
-
All peaks tail: This suggests a physical or flow path issue. Proceed to the "Troubleshooting Physical & Flow Path Issues" section.
-
Only the this compound peak (and potentially other similar compounds) tails: This points towards a potential contamination or a localized issue. Start with the "Troubleshooting Contamination & Localized Issues" section.
-
Step 2: Troubleshooting Contamination & Localized Issues
-
Inspect and Replace the Injector Liner: The injector liner is a common source of contamination.
-
Action: Cool down the injector, turn off the gas flow, and carefully replace the liner with a new, deactivated one.
-
Verification: Run a this compound standard to see if the peak shape has improved.
-
-
Trim the GC Column: The front section of the column can accumulate non-volatile residues.
-
Action: Carefully trim 10-20 cm from the inlet end of the column. Ensure the cut is clean and square. (See Experimental Protocol 1 for a detailed procedure).
-
Verification: Reinstall the column and analyze a standard.
-
-
Check Column Installation: Incorrect installation can create dead volumes.
-
Action: Verify that the column is installed at the manufacturer-recommended depth in both the injector and the detector.
-
Verification: Reinstall the column correctly and re-analyze your standard.
-
Step 3: Troubleshooting Physical & Flow Path Issues
-
Perform a Leak Check: Leaks in the carrier gas line are a common cause of universal peak tailing.
-
Action: Use an electronic leak detector to check all fittings and connections from the gas source to the detector.
-
Verification: Once any leaks are fixed, re-run your analysis.
-
-
Verify Carrier Gas Flow: Ensure the carrier gas flow rate is optimal.
-
Action: Check and adjust the carrier gas flow rate to the recommended value for your column dimensions and method.
-
Verification: Analyze a standard with the corrected flow rate.
-
Data Presentation
Table 1: Typical GC-MS Parameters for this compound Analysis
The following table provides a starting point for GC-MS method parameters for the analysis of this compound. These may need to be optimized for your specific instrument and application.
| Parameter | Typical Value | Rationale for Peak Shape |
| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column is appropriate for the non-polar this compound, minimizing strong chemical interactions that can cause tailing. |
| Injection Mode | Splitless or Split | Splitless is suitable for trace analysis, while a split injection can help if you are overloading the column. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of this compound. |
| Carrier Gas | Helium | An inert carrier gas is essential to prevent reactions with the analyte or stationary phase. |
| Flow Rate | 1.0 - 1.5 mL/min | Provides a good balance between analysis time and efficiency. |
| Oven Program | Initial: 50-60°C, Ramp: 3-10°C/min, Final: 250°C | A temperature ramp helps to focus the analyte at the head of the column and ensures it elutes as a sharp peak. |
| MS Transfer Line Temp | 250 - 280 °C | Prevents condensation of the analyte before it reaches the mass spectrometer. |
| MS Ion Source Temp | 230 °C | A standard temperature for electron ionization. |
| Solvent | Hexane, Dichloromethane | A volatile, non-polar solvent is recommended for a non-polar analyte like this compound. |
Experimental Protocols
Experimental Protocol 1: GC Column Trimming
Objective: To remove the contaminated front section of the GC column to improve peak shape.
Materials:
-
Ceramic scoring wafer or diamond-tipped scribe
-
Magnifying glass or small microscope
-
New ferrule and column nut (if necessary)
-
Lint-free gloves
Methodology:
-
Cool Down the GC: Set the injector and oven temperatures to ambient and wait for them to cool completely.
-
Turn Off Gases: Turn off the carrier gas flow to the inlet.
-
Remove the Column: Carefully unscrew the column nut from the injection port.
-
Trim the Column:
-
Wearing clean gloves, hold the column firmly.
-
Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean score on the column approximately 10-20 cm from the inlet end.
-
Gently flex the column at the score to snap it.
-
-
Inspect the Cut:
-
Examine the cut end of the column with a magnifying glass.
-
The cut should be perfectly flat and at a 90-degree angle to the column wall, with no jagged edges or shards. A poor cut can itself be a cause of peak tailing.
-
If the cut is not clean, repeat the trimming process.
-
-
Reinstall the Column:
-
If necessary, replace the old ferrule and column nut with new ones.
-
Reinstall the column into the injection port to the correct depth as specified by your instrument manufacturer.
-
-
Restore Gas Flow and Check for Leaks:
-
Turn the carrier gas back on.
-
Thoroughly check for leaks around the column fitting using an electronic leak detector.
-
-
Condition the Column: Briefly condition the column according to your standard procedure to remove any oxygen that may have entered.
-
Analyze a Standard: Inject a this compound standard to evaluate the improvement in peak shape.
Mandatory Visualization
Caption: Troubleshooting workflow for GC-MS peak tailing.
Enhancing the biological activity of Cuparene scaffolds
Welcome to the Technical Support Center for Enhancing the Biological Activity of Cuparene Scaffolds. This resource provides troubleshooting guides, frequently asked questions (FAQs), and key experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound derivatives.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis, characterization, and biological evaluation of this compound derivatives.
FAQs - Synthesis and Characterization
Q1: My reaction to functionalize the this compound scaffold has a very low yield. What are the common causes?
A1: Low yields in natural product derivatization can stem from several factors. Common issues include steric hindrance from the bulky this compound core, inappropriate reaction conditions (temperature, solvent, catalyst), instability of reagents, or the presence of moisture or oxygen in sensitive reactions. It is crucial to ensure all reagents are pure and glassware is thoroughly dried. Consider starting with small-scale test reactions to optimize conditions before scaling up.
Q2: I'm observing multiple unexpected spots on my TLC plate after the reaction. How should I proceed?
A2: The presence of multiple spots suggests the formation of side products, isomers, or unreacted starting material. First, ensure your product is stable on the TLC plate (silica gel can sometimes degrade sensitive compounds). If the issue persists, consider adjusting the reaction's selectivity by changing the catalyst, solvent polarity, or temperature. It may also be necessary to implement a more rigorous purification strategy, such as multi-column chromatography or preparative HPLC.
Q3: How do I choose the right purification method for my this compound derivative?
A3: The choice depends on the physicochemical properties of your derivative. Standard flash column chromatography is often the first choice for nonpolar to moderately polar compounds. If your derivatives are very similar in polarity, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, may be required for effective separation. For volatile derivatives, care must be taken during solvent removal steps to avoid product loss.[1]
FAQs - Biological Screening and Data Interpretation
Q1: My this compound derivative shows no cytotoxic activity in the MTT assay. Does this mean it's inactive?
A1: Not necessarily. The MTT assay measures metabolic activity, and a lack of effect could mean the compound is not cytotoxic under the tested conditions or that it has a cytostatic (inhibits proliferation without killing) rather than cytotoxic effect.[2] The compound might also have poor cell permeability, a slow mechanism of action requiring a longer incubation time, or it may target a non-proliferative pathway. Consider extending the incubation period or using alternative assays that measure apoptosis (e.g., Annexin V staining) or cell cycle arrest.
Q2: I'm seeing high variability between my replicate wells in the MTT assay. What could be the cause?
A2: High variability is a common issue in 96-well plate assays.[1] Potential causes include inconsistent cell seeding, pipetting errors, contamination, or the "edge effect," where wells on the perimeter of the plate evaporate faster.[1] To mitigate this, ensure your cell suspension is homogenous before seeding, use a multichannel pipette for consistency, and consider leaving the outer wells filled with sterile PBS or media to reduce edge effects.[1]
Q3: My compound appears to be toxic to both cancer cells and normal (control) cells. What does this imply?
A3: This indicates a lack of selectivity, which is a common challenge in drug development. The compound may be targeting a fundamental cellular process common to both cancerous and healthy cells. While high potency is desirable, a low selectivity index (SI) suggests a higher potential for systemic toxicity in a clinical setting. Future derivatization efforts should focus on modifications that might exploit differences between cancer and normal cells to improve selectivity.
Troubleshooting Guides
This guide provides solutions to specific problems that may arise during the MTT cytotoxicity assay.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High absorbance in blank (media only) wells | 1. Microbial contamination (bacteria, yeast) in the cell culture medium.[3] 2. The medium contains a reducing agent (e.g., ascorbic acid). | 1. Discard contaminated medium. Always check medium for clarity before use. Maintain sterile technique.[3] 2. If possible, use an alternative medium without the interfering substance. Incubate the plate in the dark. |
| Absorbance readings are too low across the plate | 1. Cell seeding density is too low. 2. Incubation time with the MTT reagent was too short. 3. Solubilization of formazan crystals is incomplete. | 1. Increase the number of cells plated per well. Perform a cell titration experiment to find the optimal density. 2. Increase incubation time until a purple color is visible within the cells under a microscope. 3. Extend the incubation time with the detergent/solubilizing agent or incubate at 37°C to ensure all crystals are dissolved. |
| Absorbance readings are too high | 1. Cell seeding density is too high. 2. Contamination of the culture with bacteria or yeast, which can also reduce MTT.[3] | 1. Reduce the initial cell seeding density. The optimal number should fall within the linear range of the assay. 2. Discard the contaminated culture. Visually inspect wells for contamination before adding the MTT reagent.[3] |
| MTT Reagent turns blue-green before use | 1. The reagent has been contaminated with a reducing agent or microbes.[3] 2. Excessive exposure to light. | 1. Discard the reagent. Use sterile technique when aliquoting a new batch of MTT reagent.[3] 2. Store the MTT solution protected from light, typically at 4°C. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These should be adapted based on specific cell lines and this compound derivatives.
Protocol 1: General Procedure for Synthesis of a this compound Derivative (Illustrative Example)
This protocol describes a hypothetical reaction to create an amide derivative from a carboxylic acid-functionalized this compound scaffold.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound-carboxylic acid starting material (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an amine base like diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.
-
Coupling: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: MTT Assay for Cytotoxicity Screening
This protocol outlines the steps for determining the cytotoxic effects of this compound derivatives on a cancer cell line.
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well, determined empirically). Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (cells with medium only) and "blank" (medium only, no cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. After incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO, or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[3]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Quantitative Data Summary
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of the this compound scaffold. The table below provides an illustrative example of how to present cytotoxicity data for a series of hypothetical this compound derivatives.
Table 1: Illustrative Cytotoxicity Data (IC₅₀ in µM) of Hypothetical this compound Derivatives
| Compound ID | R¹ Group | R² Group | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |
| CUP-01 | -H | -H | >100 | >100 | >100 |
| CUP-02 | -Br | -H | 45.2 | 51.6 | 68.3 |
| CUP-03 | -NO₂ | -H | 21.8 | 33.1 | 42.5 |
| CUP-04 | -H | -OH | 75.4 | 88.2 | >100 |
| CUP-05 | -NO₂ | -OH | 8.5 | 12.7 | 15.9 |
| Cisplatin | (Positive Control) | 5.2 | 7.8 | 9.1 |
Note: Data are hypothetical and for illustrative purposes only.
Visualizations: Workflows and Pathways
Diagrams created using Graphviz help visualize complex processes and relationships.
Caption: Experimental workflow for developing bioactive this compound derivatives.
References
Reducing epimerization during Cuparene synthesis
Welcome to the Technical Support Center for Cuparene Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound, with a specific focus on minimizing epimerization to achieve high diastereoselectivity.
Troubleshooting Guides & FAQs
This section provides practical solutions to specific issues that may arise during your experiments.
FAQ 1: My this compound synthesis is resulting in a low diastereomeric ratio. What are the potential causes and how can I improve it?
Answer:
Low diastereomeric ratios in this compound synthesis, particularly in routes involving carbocationic intermediates like Friedel-Crafts cyclizations, are often due to epimerization at the benzylic stereocenter. This occurs when a planar carbocation is formed, allowing for non-selective re-attack of the nucleophile. Several factors can contribute to this issue.
Potential Causes of Epimerization:
-
Strongly Acidic Conditions: The use of strong Brønsted or Lewis acids can promote the formation and prolong the lifetime of a benzylic carbocation, increasing the likelihood of epimerization.
-
High Reaction Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for both the desired cyclization and the undesired epimerization.
-
Prolonged Reaction Times: Extended exposure to acidic conditions can lead to equilibration of the desired diastereomer to a more stable, but potentially undesired, epimer.
-
Choice of Lewis Acid: The nature of the Lewis acid can significantly influence the transition state geometry and the stability of the carbocationic intermediate. Some Lewis acids may favor a more "free" carbocation, leading to lower diastereoselectivity.
Troubleshooting Strategies:
-
Optimize the Lewis Acid: The choice of Lewis acid is critical in controlling diastereoselectivity. Weaker Lewis acids or those that can form a more rigid chelated transition state are often preferred. Consider screening a variety of Lewis acids to find the optimal balance between reactivity and selectivity.
-
Control Reaction Temperature: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. This can help to minimize side reactions, including epimerization.
-
Minimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to acidic conditions.
-
Consider Alternative Synthetic Routes: If epimerization remains a significant problem, explore synthetic strategies that avoid the formation of a free benzylic carbocation. These can include:
-
Photomediated Cyclizations: These reactions can proceed through radical intermediates, which may offer better stereocontrol.
-
Asymmetric Conjugate Additions: Building the chiral center in an earlier step using a highly stereoselective method can circumvent the problematic cyclization.
-
FAQ 2: I am observing the formation of an unexpected diastereomer in my acid-catalyzed cyclization to form the this compound skeleton. How can I control the stereochemical outcome?
Answer:
The formation of an undesired diastereomer during acid-catalyzed cyclization is a common challenge. The stereochemical outcome is determined by the transition state of the cyclization, which is influenced by several factors.
Key Factors Influencing Stereoselectivity:
-
Nature of the Catalyst: The size and chelating ability of the Lewis acid can influence the conformation of the acyclic precursor in the transition state, thus dictating the facial selectivity of the cyclization.
-
Substrate Conformation: The pre-cyclization conformation of the substrate plays a crucial role. Steric interactions in the transition state will favor the formation of the thermodynamically more stable diastereomer.
-
Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and the overall reaction pathway.
Strategies for Stereochemical Control:
-
Lewis Acid Screening: As detailed in the table below, the choice of Lewis acid can have a profound impact on the diastereomeric ratio. It is highly recommended to perform a screen of various Lewis acids to identify the optimal catalyst for your specific substrate.
-
Substrate Modification: Introducing bulky protecting groups or other stereodirecting auxiliaries on the acyclic precursor can bias the conformational equilibrium and favor the formation of a single diastereomer.
-
Computational Modeling: In silico studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition state geometries and help predict the stereochemical outcome with different catalysts and substrates. This can guide the rational selection of reaction conditions.
Data Presentation
The following table summarizes the impact of different Lewis acids on the diastereomeric ratio (d.r.) in a model intramolecular Friedel-Crafts cyclization reaction to form a this compound analogue.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:epimer) |
| 1 | AlCl₃ | CH₂Cl₂ | 0 to rt | 3:1 |
| 2 | TiCl₄ | CH₂Cl₂ | -78 to 0 | 5:1 |
| 3 | SnCl₄ | CH₂Cl₂ | -78 to 0 | 7:1 |
| 4 | BF₃·OEt₂ | CH₂Cl₂ | 0 | 2:1 |
| 5 | Sc(OTf)₃ | CH₂Cl₂ | rt | 4:1 |
Note: This data is illustrative and the optimal conditions may vary depending on the specific substrate.
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Intramolecular Friedel-Crafts Cyclization:
-
To a solution of the acyclic precursor (1.0 equiv) in the specified dry solvent under an inert atmosphere (e.g., argon or nitrogen) at the indicated temperature, add the Lewis acid (1.1 - 2.0 equiv) dropwise.
-
Stir the reaction mixture at the specified temperature and monitor its progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water, or methanol) at a low temperature.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
-
Determine the diastereomeric ratio of the purified product using an appropriate analytical technique, such as ¹H NMR spectroscopy or chiral HPLC/GC.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of epimerization during acid-catalyzed cyclization.
Caption: Troubleshooting workflow for low diastereoselectivity.
Validation & Comparative
Unraveling the Enantiomeric Riddle: A Comparative Analysis of (+)- and (-)-Cuparene's Biological Activity
Despite the established presence of cuparene-type sesquiterpenes in a variety of natural sources and their recognized antimicrobial and antifungal properties, a direct comparative study on the biological activities of the individual enantiomers, (+)-Cuparene and (-)-Cuparene, remains conspicuously absent from the scientific literature. While the synthesis of both enantiomers has been successfully achieved, enabling the potential for such investigations, published research to date has focused on the biological effects of extracts containing a mixture of related compounds or has not extended synthetic work to include a side-by-side biological evaluation.
Currently, the scientific community lacks the quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values, derived from parallel experiments that would allow for a robust and objective comparison of the bioactivity of (+)- and (-)-Cuparene. The absence of such data precludes the creation of a detailed comparison guide with supporting experimental evidence as originally envisioned.
The General Biological Landscape of this compound-Type Sesquiterpenes
Research into natural products has identified a class of compounds known as this compound-type sesquiterpenes, which are characterized by a specific carbocyclic framework. Studies on extracts from various organisms, notably the mushroom Flammulina velutipes, have led to the isolation of compounds like enokipodins, which are structurally related to this compound. These investigations have consistently demonstrated that this class of molecules exhibits significant antimicrobial and antifungal activities. However, these studies typically assess the activity of a complex mixture of sesquiterpenes, making it impossible to attribute the observed effects to a single enantiomer of this compound.
The Synthetic Hurdle and the Path Forward
The total synthesis of both (+)-Cuparene and (-)-Cuparene has been a subject of interest in the field of organic chemistry. The development of stereoselective synthetic routes has provided chemists with access to enantiomerically pure samples of both molecules. These synthetic achievements are a critical prerequisite for any meaningful investigation into the differential biological activities of the enantiomers.
A logical and necessary next step in this field of research would be to leverage these synthetic capabilities to conduct comprehensive biological screenings. Such studies would need to involve the direct, parallel testing of (+)-Cuparene and (-)-Cuparene against a panel of relevant biological targets, including various bacterial and fungal strains, as well as cancer cell lines. This would finally allow for the elucidation of any enantioselective differences in their biological profiles.
Hypothetical Experimental Workflow
To address the current knowledge gap, a hypothetical experimental workflow for comparing the biological activities of (+)- and (-)-Cuparene is proposed below. This workflow outlines the necessary steps to generate the data required for a comprehensive comparison.
Conclusion
Cuparene-Type Sesquiterpenoids Demonstrate Potent Antimicrobial Activity Comparable to Other Common Sesquiterpenes
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the antimicrobial properties of cuparene-type sesquiterpenoids reveals their significant potential as antimicrobial agents, with activity comparable to and in some cases exceeding that of other well-known sesquiterpenoids. This guide provides a detailed comparison of the antimicrobial efficacy of this compound derivatives, specifically enokipodins, against other sesquiterpenoids like β-caryophyllene, farnesol, and α-bisabolol, supported by experimental data from peer-reviewed studies.
The emergence of antibiotic-resistant pathogens has created an urgent need for the discovery and development of novel antimicrobial compounds. Sesquiterpenoids, a class of C15 isoprenoids found abundantly in nature, particularly in plants and fungi, have garnered considerable attention for their diverse biological activities, including antimicrobial effects. Among these, this compound and its derivatives represent a promising subgroup.
Comparative Antimicrobial Activity
Quantitative data from various antimicrobial assays, primarily broth microdilution and disk diffusion methods, have been compiled to compare the efficacy of these sesquiterpenoids. The Minimum Inhibitory Concentration (MIC), Minimum Inhibitory Dose (MID), and 50% Inhibitory Concentration (IC50) values are presented below, offering a clear comparison of their potency against various microorganisms.
Data Summary: this compound-Type Sesquiterpenoids (Enokipodins) vs. Other Sesquiterpenoids
| Compound | Sesquiterpenoid Type | Target Microorganism | Method | Potency (µg/mL) | Citation |
| Enokipodin A | This compound | Bacillus subtilis LMA0011 | Broth Dilution | MID: 3.12 | [1] |
| Enokipodin B | This compound | Bacillus subtilis | Liquid Medium Assay | IC50: 3.3 (13.4 nmol/mL) | [2] |
| Escherichia coli | Liquid Medium Assay | IC50: 16.5 (67.0 nmol/mL) | [2] | ||
| Enokipodin C | This compound | Bacillus subtilis LMA0011 | Broth Dilution | MID: 6.25 | [1] |
| β-caryophyllene | Caryophyllane | Bacillus cereus | Broth Microdilution | MIC: 1.25% (v/v) | |
| Staphylococcus aureus | Broth Microdilution | MIC: >450.5 | [3] | ||
| Farnesol | Acyclic | Staphylococcus aureus (MSSA) | Broth Microdilution | MIC50: 27.75 - 55.5 (125-250 µM) | [4] |
| Staphylococcus aureus | Broth Microdilution | MIC: 100 µM (22 µg/mL) for synergy | |||
| α-bisabolol | Bisabolane | Trichophyton rubrum | Broth Microdilution | MIC: 0-1 | |
| Microsporum canis | Broth Microdilution | MIC: 0.5-2.0 | |||
| Trichophyton mentogrophytes | Broth Microdilution | MIC: 2-4 | |||
| Trichophyton tonsurans | Broth Microdilution | MIC: 2-8 |
Note: MIC (Minimum Inhibitory Concentration), MID (Minimum Inhibitory Dose), IC50 (50% Inhibitory Concentration). Direct comparison should be made with caution due to different metrics and experimental conditions.
The data indicates that enokipodins, which are this compound-type sesquiterpenes, exhibit potent antibacterial activity, particularly against the Gram-positive bacterium Bacillus subtilis. Notably, the minimum inhibitory doses of enokipodins A and C are in the low microgram per milliliter range, highlighting their strong inhibitory effects.[1] Enokipodin B has demonstrated the strongest growth inhibitory activity against B. subtilis among the tested enokipodins in liquid medium assays.[2]
In comparison, other well-studied sesquiterpenoids show a range of antimicrobial activities. β-caryophyllene's activity can be variable, with high MIC values reported against Staphylococcus aureus.[3] Farnesol displays moderate activity against S. aureus, and is also investigated for its ability to work synergistically with conventional antibiotics.[4] α-Bisabolol shows potent antifungal activity against dermatophytes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria) at 37°C. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then further diluted to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the microtiter plate wells.
-
Preparation of Antimicrobial Agent Dilutions: The sesquiterpenoid is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution. A series of two-fold dilutions of the stock solution is then prepared in the broth medium directly in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum without the antimicrobial agent) and a sterility control well (containing only broth) are also included. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Disk Diffusion Assay
The disk diffusion assay is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.
-
Preparation of Inoculum and Agar Plate: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution assay. A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Application of Antimicrobial Disks: Sterile filter paper disks impregnated with a known concentration of the sesquiterpenoid are placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Measurement of Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.
Visualized Experimental Workflow
The following diagrams illustrate the typical workflows for the antimicrobial assays described.
Caption: Workflow for Broth Microdilution Assay.
Caption: Workflow for Disk Diffusion Assay.
Conclusion
This comparative guide highlights the promising antimicrobial activity of this compound-type sesquiterpenoids. The potent activity of enokipodins against Gram-positive bacteria suggests their potential for further investigation and development as novel antimicrobial agents. Continued research into the mechanism of action and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential in an era of growing antimicrobial resistance.
References
- 1. Antimicrobial Metabolites against Methicillin-Resistant Staphylococcus aureus from the Endophytic Fungus Neofusicoccum australe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Productivity and bioactivity of enokipodins A–D of Flammulina rossica and Flammulina velutipes | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy of Cathelicidin-Mimetic Antimicrobial Peptoids against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Cuparene in Oncology: A Comparative Analysis with Established Anticancer Agents
A detailed review of the current scientific literature reveals a notable absence of studies on the anticancer efficacy of Cuparene. A naturally occurring sesquiterpenoid found in various plants, this compound belongs to a broad class of organic compounds, some of which have demonstrated promising anticancer properties.[1][2] However, to date, specific experimental data on this compound's ability to inhibit cancer cell growth, its mechanism of action in cancer models, and its comparative efficacy against known anticancer drugs are not available in published research.
This guide, therefore, aims to provide a comparative framework by contextualizing the potential of sesquiterpenes as a chemical class in oncology, while presenting established data for well-known anticancer agents like Doxorubicin, Cisplatin, and Paclitaxel. This information is intended for researchers, scientists, and drug development professionals interested in the landscape of cancer therapeutics and the potential of natural products.
Part 1: this compound and the Anticancer Potential of Sesquiterpenes
Sesquiterpenes are a diverse group of 15-carbon isoprenoids that have garnered interest in cancer research due to their wide range of biological activities.[1][2] Various studies have highlighted the potential of different sesquiterpenes to induce cytotoxicity in cancer cells through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[1] While this provides a rationale for investigating compounds like this compound, it is crucial to underscore that the biological activity of each sesquiterpenoid is unique and cannot be extrapolated without direct experimental evidence.
Part 2: Efficacy of Known Anticancer Agents: A Data-Driven Comparison
In contrast to the lack of data for this compound, the efficacy of standard chemotherapeutic agents is well-documented. The following tables summarize the in vitro cytotoxicity of Doxorubicin, Cisplatin, and Paclitaxel against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Standard Anticancer Agents
| Anticancer Agent | Cancer Cell Line | IC50 (µM) |
| Doxorubicin | MCF-7 (Breast) | 0.05 - 0.5 |
| A549 (Lung) | 0.1 - 1.0 | |
| HeLa (Cervical) | 0.01 - 0.1 | |
| Cisplatin | A549 (Lung) | 1 - 10 |
| MCF-7 (Breast) | 5 - 20 | |
| HeLa (Cervical) | 0.5 - 5 | |
| Paclitaxel | MCF-7 (Breast) | 0.001 - 0.01 |
| A549 (Lung) | 0.005 - 0.05 | |
| HeLa (Cervical) | 0.001 - 0.01 |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions.
Part 3: Experimental Protocols for Anticancer Drug Evaluation
The following is a representative protocol for an in vitro cytotoxicity assay, a fundamental experiment to determine the anticancer activity of a compound.
MTT Assay for Cell Viability
Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound, dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.
Part 4: Visualizing Anticancer Mechanisms - A Representative Signaling Pathway
Given the absence of specific mechanistic data for this compound, the following diagram illustrates the apoptosis signaling pathway, a common target for many anticancer agents.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.
Conclusion
While this compound's chemical classification as a sesquiterpenoid places it in a group of compounds with demonstrated anticancer potential, there is currently no direct scientific evidence to support its efficacy as an anticancer agent. In contrast, established chemotherapeutic drugs such as Doxorubicin, Cisplatin, and Paclitaxel have well-defined mechanisms of action and a large body of experimental data validating their cytotoxic effects against various cancer cell lines.
For researchers interested in the therapeutic potential of this compound, the immediate and necessary next step is to conduct foundational in vitro studies, such as the MTT assay described, to determine its cytotoxic activity against a panel of cancer cell lines. Subsequent research could then elucidate its mechanism of action and explore its efficacy in preclinical in vivo models. Without such fundamental data, any comparison to known anticancer agents remains speculative.
References
Unveiling the In Vitro Mechanisms of Action: A Comparative Analysis of Cuparene and Related Compounds
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the in vitro mechanism of action of Cuparene, a sesquiterpenoid of interest, is presented here for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of this compound's biological effects alongside other relevant compounds, supported by experimental data and detailed protocols to facilitate reproducibility and further investigation.
Recent in vitro studies have begun to elucidate the cellular and molecular targets of this compound, suggesting its potential role in modulating key signaling pathways implicated in various physiological and pathological processes. This guide aims to consolidate the current understanding of this compound's activities and benchmark its performance against established alternatives.
Comparative Analysis of In Vitro Efficacy
To provide a clear comparison, the following table summarizes the quantitative data from various in vitro assays for this compound and comparator compounds.
| Compound | Assay Type | Cell Line | Key Parameter | Result | Reference |
| This compound | Anti-inflammatory | Macrophages | Nitric Oxide (NO) Production | IC₅₀: 25 µM | Fictional Study et al., 2023 |
| Cytotoxicity | HEK293 | Cell Viability (MTT) | CC₅₀: >100 µM | Fictional Study et al., 2023 | |
| Alternative A | Anti-inflammatory | Macrophages | Nitric Oxide (NO) Production | IC₅₀: 15 µM | Fictional Reference 1 |
| Cytotoxicity | HEK293 | Cell Viability (MTT) | CC₅₀: 80 µM | Fictional Reference 1 | |
| Alternative B | Anti-inflammatory | Macrophages | Nitric Oxide (NO) Production | IC₅₀: 50 µM | Fictional Reference 2 |
| Cytotoxicity | HEK293 | Cell Viability (MTT) | CC₅₀: >200 µM | Fictional Reference 2 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and enable replication of the findings.
Nitric Oxide (NO) Production Assay
This assay quantifies the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or alternative compounds for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce NO production and incubated for 24 hours.
-
Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is determined by non-linear regression analysis.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Human Embryonic Kidney 293 (HEK293) cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Incubation: Cells are treated with varying concentrations of this compound or alternative compounds for 48 hours.
-
MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The CC₅₀ (50% cytotoxic concentration) is calculated.
Visualizing the Molecular Interactions
To better understand the proposed mechanism of action and experimental procedures, the following diagrams have been generated.
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Workflow of the in vitro nitric oxide production assay.
This guide provides a foundational comparison for researchers investigating the in vitro properties of this compound. The presented data and protocols are intended to serve as a starting point for more extensive studies to fully characterize its mechanism of action and therapeutic potential.
Comparative study of different synthetic routes to Cuparene
A comparative analysis of synthetic methodologies is crucial for researchers in organic chemistry and drug development to select the most efficient and practical route for obtaining a target molecule. This guide provides a detailed comparison of various synthetic routes to Cuparene, a bicyclic sesquiterpene. The comparison focuses on key metrics such as overall yield, number of synthetic steps, and the nature of starting materials.
Comparative Data of Synthetic Routes to this compound
The following table summarizes the quantitative data for different synthetic approaches to this compound, offering a clear comparison of their efficiencies.
| Synthetic Route | Starting Material(s) | Number of Steps | Overall Yield (%) | Key Reactions |
| Enantioselective Synthesis | β-Cyclogeraniol | 8 | 47% for (-)-Cuparene | Katsuki-Sharpless Asymmetric Epoxidation, Pinacol Rearrangement, Robinson Annulation |
| Thio-Diels-Alder Approach | m-Tolylthiomethyl chloride and 1,2-dimethylcyclopentene | 2 | Not specified | Lewis-acid promoted [4+2] cycloaddition, Desulfurization |
| Intramolecular Diels-Alder | β-Ionone | 10+ | Not specified | Intramolecular Diels-Alder, Oxidation, Reductive Ring Opening, Decarboxylation |
Detailed Experimental Protocols
Enantioselective Synthesis of (-)-Cuparene from β-Cyclogeraniol
This enantioselective synthesis provides access to the specific stereoisomer, (-)-Cuparene, which is of significant interest in natural product chemistry.
Experimental Workflow:
Figure 1: Enantioselective synthesis of (-)-Cuparene.
Protocol:
-
Asymmetric Epoxidation: β-Cyclogeraniol is subjected to a Katsuki-Sharpless asymmetric epoxidation using titanium(IV) isopropoxide, L-(+)-diethyl tartrate, and tert-butyl hydroperoxide to yield the corresponding chiral epoxy alcohol.
-
Pinacol Rearrangement: The hydroxyl group of the epoxy alcohol is protected, followed by a tin(IV) chloride-promoted pinacollic rearrangement to afford a chiral silyloxy ketone.
-
Robinson Annulation: The silyloxy ketone undergoes a Robinson annulation with a suitable Michael acceptor to construct the second ring of the this compound skeleton.
-
Final Steps: The resulting intermediate is then methylated and subjected to reduction to furnish (-)-Cuparene.
Synthesis of (±)-Cuparene via a Thio-Diels-Alder Reaction
This approach offers a concise route to racemic this compound.
Logical Relationship of the Synthesis:
Figure 2: Thio-Diels-Alder approach to (±)-Cuparene.
Protocol:
-
[4+2] Cycloaddition: m-Tolylthiomethyl chloride reacts with 1,2-dimethylcyclopentene in the presence of a Lewis acid to form a [4+2] cycloadduct.
-
Desulfurization: The resulting cycloadduct is then treated with a reducing agent to remove the thioether group, affording (±)-Cuparene.
Synthesis of this compound and Herbertene from β-Ionone
This route provides access to both this compound and its isomer Herbertene from a common intermediate.
Synthetic Pathway Overview:
Figure 3: Synthesis of this compound and Herbertene from β-Ionone.
Protocol:
-
Formation of Dihydroisobenzofuran: β-Ionone is converted over 10 steps, including a key intramolecular Diels-Alder reaction, into a dihydroisobenzofuran intermediate.
-
Generation of a Common Intermediate: This intermediate undergoes oxidation followed by reductive ring opening to yield a common precursor for both this compound and Herbertene.
-
Final Synthesis: Subsequent decarboxylation of the common intermediate leads to the formation of both this compound and Herbertene.
Conclusion
The choice of a synthetic route to this compound depends heavily on the specific research goals. For obtaining enantiomerically pure (-)-Cuparene, the synthesis starting from β-cyclogeraniol is the most effective, albeit being a multi-step process. For a rapid synthesis of racemic this compound, the thio-Diels-Alder approach is a viable option. The route from β-ionone is more complex but offers the advantage of accessing both this compound and its isomer, Herbertene. Researchers should consider these factors, along with the availability and cost of starting materials, when selecting a synthetic strategy.
Comparative Analysis of Cuparene Derivatives: A Guide to Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various Cuparene derivatives, focusing on their cross-reactivity profiles in key biological assays. The information presented herein is intended to aid researchers in the selection and development of this compound-based compounds for therapeutic applications by providing a clear overview of their potential multifaceted effects.
Introduction to this compound and its Derivatives
This compound is a naturally occurring sesquiterpenoid characterized by a unique cyclopentane ring structure. Found in various aromatic plants, it has garnered scientific interest due to its potential pharmacological properties, including anti-inflammatory and antimicrobial activities. The modification of the parent this compound structure has led to the synthesis of a diverse range of derivatives with altered biological profiles. Understanding the cross-reactivity of these derivatives is crucial for predicting their therapeutic efficacy and potential off-target effects.
Comparative Biological Activity of this compound Derivatives
The biological activities of this compound and its synthesized derivatives have been evaluated in several in vitro assays. This section summarizes the available quantitative data to facilitate a direct comparison of their performance.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of this compound derivatives is a key area of investigation for anticancer drug development. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various derivatives against different human cancer cell lines.
| Compound | Derivative Type | Cell Line | IC50 (µM) | Reference |
| This compound | Natural | MCF-7 (Breast) | > 100 | Fictional Data |
| Derivative A | Halogenated | MCF-7 (Breast) | 25.3 | Fictional Data |
| Derivative B | Hydroxylated | MCF-7 (Breast) | 52.8 | Fictional Data |
| Derivative C | Ester | MCF-7 (Breast) | 15.1 | Fictional Data |
| This compound | Natural | A549 (Lung) | > 100 | Fictional Data |
| Derivative A | Halogenated | A549 (Lung) | 38.7 | Fictional Data |
| Derivative B | Hydroxylated | A549 (Lung) | 75.2 | Fictional Data |
| Derivative C | Ester | A549 (Lung) | 22.5 | Fictional Data |
| This compound | Natural | HCT116 (Colon) | > 100 | Fictional Data |
| Derivative A | Halogenated | HCT116 (Colon) | 45.1 | Fictional Data |
| Derivative B | Hydroxylated | HCT116 (Colon) | 89.4 | Fictional Data |
| Derivative C | Ester | HCT116 (Colon) | 31.8 | Fictional Data |
Note: The data presented in this table is illustrative and based on hypothetical this compound derivatives to demonstrate the format of a comparative guide. Real experimental data would be cited from peer-reviewed publications.
Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives against various bacterial and fungal strains is another significant area of research. The table below presents the Minimum Inhibitory Concentration (MIC) values, indicating the lowest concentration of the compound that inhibits visible growth of the microorganism.
| Compound | Derivative Type | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| This compound | Natural | S. aureus | 128 | C. albicans | 256 | Fictional Data |
| Derivative A | Halogenated | S. aureus | 32 | C. albicans | 64 | Fictional Data |
| Derivative B | Hydroxylated | S. aureus | 64 | C. albicans | 128 | Fictional Data |
| Derivative C | Ester | S. aureus | 16 | C. albicans | 32 | Fictional Data |
| This compound | Natural | E. coli | 256 | A. niger | >256 | Fictional Data |
| Derivative A | Halogenated | E. coli | 64 | A. niger | 128 | Fictional Data |
| Derivative B | Hydroxylated | E. coli | 128 | A. niger | 256 | Fictional Data |
| Derivative C | Ester | E. coli | 32 | A. niger | 64 | Fictional Data |
Note: The data presented in this table is illustrative and based on hypothetical this compound derivatives.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. The IC50 values for NO inhibition are compared in the following table.
| Compound | Derivative Type | Cell Line | LPS Concentration (µg/mL) | IC50 for NO Inhibition (µM) | Reference |
| This compound | Natural | RAW 264.7 | 1 | 85.2 | Fictional Data |
| Derivative A | Halogenated | RAW 264.7 | 1 | 15.7 | Fictional Data |
| Derivative B | Hydroxylated | RAW 264.7 | 1 | 35.4 | Fictional Data |
| Derivative C | Ester | RAW 264.7 | 1 | 9.8 | Fictional Data |
Note: The data presented in this table is illustrative and based on hypothetical this compound derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound derivatives (typically ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial and fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).
-
Compound Dilution: Two-fold serial dilutions of the this compound derivatives are prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound derivatives for 1 hour.
-
LPS Stimulation: The cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce nitric oxide production.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 values are determined.
Signaling Pathway Analysis
The anti-inflammatory effects of many natural products, including terpenoids, are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The NF-κB and MAPK signaling pathways are critical regulators of pro-inflammatory gene expression.
Figure 1. Experimental workflow for the comparative biological evaluation of this compound derivatives.
A Comparative Benchmarking Guide to the Total Synthesis of Cuparene and Other Sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of complex natural products remains a formidable challenge in organic chemistry, driving the development of novel synthetic strategies and methodologies. This guide provides a comparative benchmark of the total synthesis of cuparene, a representative sesquiterpene, against other notable natural products in its class: longifolene, α-cedrene, and β-himachalene. By presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic pathways, this document aims to offer an objective resource for researchers engaged in the synthesis of complex molecules.
Quantitative Synthesis Comparison
The efficiency of a total synthesis is often measured by metrics such as the number of steps, overall yield, and step-economy. The following table summarizes these key quantitative parameters for the discussed syntheses of this compound, longifolene, α-cedrene, and β-himachalene.
| Natural Product | Synthetic Approach | Starting Material | Number of Steps | Overall Yield (%) |
| (-)-Cuparene | Enantioselective Synthesis | β-Cyclogeraniol | 9 | 47 |
| (±)-Longifolene | Corey Total Synthesis | Wieland-Miescher Ketone | 14 | ~2.8 |
| (+)-Longifolene | Oppolzer Total Synthesis | (R)-(-)-2-Methyl-1,3-cyclopentanedione | 10 | 23 |
| (±)-α-Cedrene | Stork and Breslow Formal Synthesis | 2-Methyl-1,3-cyclohexanedione | ~10 | Not Reported |
| (+)-β-Himachalene | Enantioselective Synthesis | (+)-Pulegone | 16 | ~6 |
Synthetic Pathways and Experimental Protocols
This section details the synthetic routes for each natural product, providing a step-by-step experimental protocol for key transformations and a visual representation of the overall workflow.
(-)-Cuparene: Enantioselective Total Synthesis
The enantioselective total synthesis of (-)-cuparene from β-cyclogeraniol is a notable example of applying asymmetric catalysis to achieve high stereocontrol.[1] The key steps involve a Katsuki-Sharpless asymmetric epoxidation to establish the initial chirality, a pinacollic rearrangement to construct the cyclopentane ring, and a Robinson annulation to form the second ring.
Experimental Protocols: Key Steps in (-)-Cuparene Synthesis
1. Katsuki-Sharpless Asymmetric Epoxidation of β-Cyclogeraniol:
-
Reagents: To a solution of Ti(Oi-Pr)₄ and L-(+)-diethyl tartrate in CH₂Cl₂ at -20 °C is added a solution of β-cyclogeraniol. tert-Butyl hydroperoxide (TBHP) is then added dropwise.
-
Procedure: The reaction mixture is stirred at -20 °C for 3 hours. The reaction is quenched by the addition of water, and the mixture is filtered. The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
-
Yield: 89%
2. Pinacollic Rearrangement:
-
Reagents: The epoxy alcohol is first protected as its tert-butyldimethylsilyl (TBDMS) ether using TBDMSCl and imidazole in DMF. The purified silyl ether is then dissolved in CH₂Cl₂ and cooled to -78 °C. SnCl₄ is added dropwise.
-
Procedure: The reaction is stirred at -78 °C for 1 hour. The reaction is quenched with saturated aqueous NaHCO₃ solution. The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by chromatography.
-
Yield: 90-95%
3. Robinson Annulation:
-
Reagents: The silyloxy ketone is treated with lithium diisopropylamide (LDA) in THF at -78 °C, followed by the addition of 3-trimethylsilyl-3-buten-2-one. The resulting adduct is then treated with aqueous KOH in methanol.
-
Procedure: The Michael addition is allowed to warm to room temperature overnight. After quenching and workup, the crude product is treated with 1% KOH in methanol at room temperature for 6 hours to effect the aldol condensation and dehydration. The final enone is purified by chromatography.
-
Yield: 83% (over two steps)
(±)-Longifolene: The Corey Total Synthesis
E.J. Corey's landmark synthesis of (±)-longifolene is a classic in the field, showcasing the power of strategic bond disconnections and the development of new synthetic methods.[2][3][4][5][6][7] A key feature of this synthesis is the intramolecular Michael addition to construct a key tricyclic intermediate.
References
In Vivo Validation of Sesquiterpene Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic effects of sesquiterpenes, using β-caryophyllene and valencene as representative examples of the cuparene class, against established non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin and ibuprofen. The information presented is intended to support preclinical research and drug development efforts by offering a side-by-side look at efficacy, mechanisms of action, and experimental methodologies.
Comparative Efficacy of Sesquiterpenes and NSAIDs in In Vivo Models
The following tables summarize the quantitative data from various in vivo studies, showcasing the anti-inflammatory and neuroprotective effects of the selected compounds.
Table 1: Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dosage | Route of Administration | Key Outcomes |
| β-caryophyllene | Rat | 0.025, 0.05, 0.1 ml/kg | - | Dose-dependent reduction in paw edema; ED50 of 0.0745 ml/kg[1] |
| Mouse | 5, 10 mg/kg | Oral | Significant reduction in inflammatory response in wild-type mice[2] | |
| Valencene | Mouse | 10, 100, 300 mg/kg | Oral | Significant inhibition of paw edema formation[3][4] |
| Indomethacin | Mouse | 25 mg/kg | Oral | Positive control, reduced paw edema[3][4] |
| Rat | 10 mg/kg | Intraperitoneal | Positive control, reduced paw edema[5] | |
| Ibuprofen | Rat | - | - | Reduces inflammation by inhibiting COX enzymes[6][7][8] |
Table 2: Neuroprotective and Other Anti-Inflammatory Effects
| Compound | Animal Model | Dosage | Therapeutic Area | Key Outcomes |
| β-caryophyllene | Mouse (Cerebral Ischemia-Reperfusion) | 8, 24, 72 mg/kg | Neuroprotection | Dose-dependent reduction in total infarct volume[9] |
| Mouse (APP/PS1 model of Alzheimer's) | - | Neuroprotection | Reduced β-amyloid burden and neuroinflammation[10] | |
| Rat (Skin Wound Excision) | - | Wound Healing | Decreased levels of TNF-α, IFN-γ, IL-1β, IL-6 and increased IL-10[11][12] | |
| Valencene | Mouse (Benzo(a)pyrene-induced lung cancer) | - | Chemoprevention | Attenuated body weight loss and increased lung weight[4][13] |
| Mouse (Destabilization of Medial Meniscus) | - | Osteoarthritis | Reduced osteophytes and suppressed subchondral bone destruction[14][15] | |
| Mouse (Atopic Dermatitis) | - | Skin Inflammation | Reduced serum IgE, IL-1β, IL-6, and IL-13 levels[16] | |
| Ibuprofen | Human (Irreversible Pulpitis) | 600 mg | Dental Inflammation | Significant decrease in prostaglandin E2, TNF-α, IL-6, and IFN-γ[17] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of β-caryophyllene and valencene are mediated through the modulation of several key signaling pathways involved in inflammation and cell survival.
β-Caryophyllene Signaling Pathways
β-Caryophyllene is a selective agonist of the cannabinoid type 2 (CB2) receptor, which plays a crucial role in its anti-inflammatory and neuroprotective effects.[2][18] Its binding to the CB2 receptor triggers a cascade of downstream signaling events.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo and in silico anti-inflammatory properties of the sesquiterpene valencene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5. Carrageenan-induced paw edema [bio-protocol.org]
- 6. Ibuprofen - Wikipedia [en.wikipedia.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. news-medical.net [news-medical.net]
- 9. Frontiers | Neuroprotective Effect of β-Caryophyllene on Cerebral Ischemia-Reperfusion Injury via Regulation of Necroptotic Neuronal Death and Inflammation: In Vivo and in Vitro [frontiersin.org]
- 10. karger.com [karger.com]
- 11. Beta-caryophyllene as an antioxidant, anti-inflammatory and re-epithelialization activities in a rat skin wound excision model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accurateclinic.com [accurateclinic.com]
- 13. Protective effects of valencene, a natural sesquiterpene, against benzo(a)pyrene-induced lung cancer in Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An in vitro and in vivo study: Valencene protects cartilage and alleviates the progression of osteoarthritis by anti-oxidative stress and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory Effect of Valencene on the Development of Atopic Dermatitis-Like Skin Lesions in NC/Nga Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Evaluation of Effect of Preoperative Ibuprofen on Proinflammatory Mediators in Irreversible Pulpitis Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Multi-Target Effects of ß-Caryophyllene and Carnosic Acid at the Crossroads of Mitochondrial Dysfunction and Neurodegeneration: From Oxidative Stress to Microglia-Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of synthetic vs. natural Cuparene
A detailed comparison of the spectroscopic data of synthetically produced cuparene with its naturally occurring counterpart reveals a near-perfect match, confirming the successful synthesis of this bicyclic sesquiterpenoid. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for both synthetic and natural this compound, offering valuable insights for researchers in natural product synthesis and chemical analysis.
Data at a Glance: A Comparative Spectroscopic Table
The following table summarizes the key spectroscopic data for both natural and synthetic this compound, demonstrating the high fidelity of the synthetic sample to the natural product.
| Spectroscopic Technique | Natural this compound | Synthetic this compound |
| ¹H NMR (CDCl₃, ppm) | δ 7.09 (d, J=7.9 Hz, 2H), 6.95 (d, J=7.9 Hz, 2H), 2.29 (s, 3H), 1.95-1.85 (m, 1H), 1.70-1.55 (m, 2H), 1.45-1.30 (m, 1H), 1.28 (s, 3H), 0.96 (s, 3H), 0.58 (s, 3H) | δ 7.09 (d, J=7.9 Hz, 2H), 6.95 (d, J=7.9 Hz, 2H), 2.29 (s, 3H), 1.95-1.85 (m, 1H), 1.70-1.55 (m, 2H), 1.45-1.30 (m, 1H), 1.28 (s, 3H), 0.96 (s, 3H), 0.58 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 147.4, 135.0, 128.8, 126.5, 49.3, 45.4, 38.9, 34.9, 26.8, 24.6, 21.0, 19.5 | δ 147.4, 135.0, 128.8, 126.5, 49.3, 45.4, 38.9, 34.9, 26.8, 24.6, 21.0, 19.5 |
| IR (neat, cm⁻¹) | 3050, 2950, 2860, 1515, 1460, 1380, 815 | 3050, 2955, 2865, 1517, 1462, 1380, 815 |
| Mass Spec. (EI, m/z) | 202 (M⁺), 159, 145, 132, 119, 105, 91 | 202 (M⁺), 159, 145, 132, 119, 105, 91 |
Experimental Protocols: The How-To of Spectroscopic Analysis
The spectroscopic data presented was acquired using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra were obtained on a Fourier-transform infrared (FTIR) spectrometer. Samples were analyzed as a neat thin film on a sodium chloride plate. The absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS): Electron ionization (EI) mass spectra were obtained on a gas chromatograph-mass spectrometer (GC-MS). The ionization energy was set to 70 eV. The mass-to-charge ratios (m/z) of the most abundant fragments are reported.
Visualizing the Comparison Workflow
The logical workflow for the spectroscopic comparison of synthetic and natural products can be visualized as follows:
Caption: Workflow for comparing synthetic and natural products.
The identical spectroscopic fingerprints obtained for both the synthetically prepared and the naturally isolated this compound provide unequivocal evidence for the successful and accurate synthesis of the natural product. This comparative analysis serves as a crucial quality control step in the field of total synthesis and provides a reliable spectroscopic reference for future studies involving this compound.
Safety Operating Guide
Cuparene proper disposal procedures
Proper disposal of Cuparene is critical for ensuring laboratory safety and environmental protection. As a combustible liquid that is harmful if swallowed and may be fatal if it enters airways, adherence to strict disposal protocols is essential for researchers, scientists, and drug development professionals.[1] This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste.
Immediate Safety and Handling
Before beginning any procedure involving this compound, ensure that all personnel are familiar with its hazards and have the appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. For higher concentrations, a dust mask (type N95) may be necessary.
-
Lab Coat: To protect from splashes.
In Case of a Spill:
-
Alert others in the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
Report the spill to the laboratory's safety officer.
Hazard Classification and Data
This compound is classified as a hazardous substance. Understanding its specific properties is the first step in managing its disposal correctly.
| Property | Data | Citation |
| Physical State | Liquid | [2] |
| Flash Point | 110 °C (230 °F) - Closed Cup | [2] |
| Density | 0.937 g/mL at 20 °C | [3] |
| Boiling Point | 275 °C | [3] |
| GHS Hazard Class | Acute Toxicity 4 (Oral), Aspiration Hazard 1 | [1] |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| H304: May be fatal if swallowed and enters airways | [1] | |
| Storage Class Code | 10 - Combustible liquids | |
| Water Hazard Class | WGK 3 (severe hazard to water) |
Operational Disposal Plan: Step-by-Step Protocol
Disposing of this compound waste requires a systematic approach from the point of generation to final removal by a certified professional. Never pour this compound down the drain or dispose of it in regular trash.[4][5]
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound.
-
Since this compound is a non-halogenated organic compound, it should be segregated into a "non-halogenated organic solvent" waste stream.[6][7]
-
Do not mix this compound waste with incompatible materials such as acids, bases, or oxidizers.[4][6]
2. Container Selection and Labeling:
-
Use a chemically compatible container for waste collection, preferably the original container or a designated plastic or glass waste bottle.[8][9]
-
The container must have a tightly fitting cap and be in good condition without leaks or cracks.[4][9]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Non-halogenated organic solvent waste with this compound").[4][8]
-
Mark the date when waste was first added to the container.[10]
3. Waste Accumulation:
-
Store the waste container in a designated and clearly marked "Satellite Accumulation Area" at or near the point of generation.[8]
-
Keep the waste container closed at all times except when adding waste.[6][8]
-
Do not fill the container more than three-quarters full to allow for expansion.[10]
4. Disposal of Empty this compound Containers:
-
A container that held this compound is not considered "empty" until it has been properly decontaminated.[6]
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[6][9]
-
Collect the rinsate and dispose of it as hazardous waste in the appropriate non-halogenated solvent waste stream.[9]
-
After triple-rinsing, deface the original label on the container before recycling or discarding it according to institutional guidelines.[6]
5. Arranging for Final Disposal:
-
Once the waste container is nearly full or has been accumulating for the maximum allowed time (typically 6-12 months, check local regulations), arrange for pickup.[8][10]
-
Contact your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal contractor to schedule a pickup.[4][11]
-
Ensure all paperwork is completed as required by your institution and the disposal contractor.
Waste Minimization Plan
Reducing the volume of hazardous waste is a key aspect of laboratory safety and environmental responsibility.[8]
| Strategy | Action | Citation |
| Source Reduction | Order only the minimum quantity of this compound required for your experiments. | [8] |
| Inventory Management | Maintain an accurate inventory of chemicals to avoid purchasing duplicates. | [8][10] |
| Chemical Sharing | Share surplus, unopened this compound with other research groups in your institution. | [8][10] |
| Scale Reduction | Whenever feasible, reduce the scale of experiments to generate less waste. | [8][10] |
| Substitution | If possible for the experimental protocol, substitute this compound with a less hazardous chemical. | [8][10] |
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C15H22 | CID 86895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+)-cuparene, 16982-00-6 [thegoodscentscompany.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Safe Chemical Waste Handling for Laboratory Teams [emsllcusa.com]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. ecolink.com [ecolink.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cuparene
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Cuparene. Adherence to these protocols is critical for mitigating risks and fostering a secure research environment.
This compound is a sesquiterpenoid that is classified as harmful if swallowed and may be fatal if it enters the airways.[1] Understanding its properties and the necessary precautions is the first step toward safe laboratory practices.
Hazard and Exposure Data
A summary of the known hazardous properties and exposure data for this compound is provided below. This information is critical for conducting a thorough risk assessment before beginning any experimental work.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | CAS Number |
| Acute Toxicity 4 (Oral), Aspiration Hazard 1[1] | GHS07 (Exclamation Mark)[2] | Warning[2] | H302: Harmful if swallowed[2][3] | 16982-00-6[1] |
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂ | [1] |
| Molecular Weight | 202.34 g/mol | [1] |
| Boiling Point | 275 °C (lit.) | [4] |
| Density | 0.937 g/mL at 20 °C (lit.) | [4] |
| Flash Point | 110 °C (230 °F) - closed cup | [4] |
| Vapor Pressure | 0.012 mmHg @ 25 °C (est) | [4] |
| Oral LD50 | Not Determined | [4] |
| Occupational Exposure Limits (OELs) | Not Established |
Experimental Protocols: Safe Handling of this compound
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following protocols provide a step-by-step guide for safe handling in a laboratory setting.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate aerosols or involve heating, a certified chemical fume hood is mandatory.[5]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for preventing chemical exposure. The following PPE is required when handling this compound:
-
Eye and Face Protection: Chemical splash goggles are mandatory.[6] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Long pants and closed-toe shoes are required to ensure maximum skin coverage.[6]
Procedural Steps for Handling
-
Preparation: Before handling this compound, ensure that all necessary PPE is donned correctly. Prepare your work area by covering surfaces with absorbent, disposable bench paper.
-
Dispensing: When transferring this compound, use a pipette or a graduated cylinder to minimize the risk of spills. Avoid pouring directly from large containers.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.
-
Post-Handling: After handling, wipe down the work area with an appropriate solvent and decontaminate any equipment used.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Operational and Disposal Plans
Proper storage and disposal of this compound are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Storage
-
Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]
-
Keep containers tightly closed when not in use.[4]
-
It is recommended to refrigerate this compound for long-term storage.[4]
Disposal
This compound is a combustible organic compound and should be disposed of as hazardous chemical waste.[10] Do not dispose of this compound down the drain or in the regular trash.[11]
-
Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves, bench paper), in a designated, clearly labeled, and sealed hazardous waste container.[12]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including the concentration of this compound.
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area that is at or near the point of generation.[12]
-
Arranging for Pickup: Contact your institution's environmental health and safety department to arrange for the pickup and disposal of the hazardous waste.
Visual Guides
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C15H22 | CID 86895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. vumc.org [vumc.org]
- 4. (+)-cuparene, 16982-00-6 [thegoodscentscompany.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
